Product packaging for Desethyl sildenafil(Cat. No.:CAS No. 139755-91-2)

Desethyl sildenafil

货号: B120388
CAS 编号: 139755-91-2
分子量: 446.5 g/mol
InChI 键: LTNJUPYNXDNXBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

O-Desethyl sildenafil (CAS 139755-91-2) is a primary metabolite of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . With a formal name of 1,6-dihydro-5-[2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one and a molecular formula of C20H26N6O4S, it is supplied as a solid with a purity of ≥95% . This compound is an essential reference standard in pharmaceutical and bioanalytical research, particularly in metabolic and pharmacokinetic studies. Researchers utilize O-Desethyl sildenafil to investigate the metabolic pathways and clearance mechanisms of sildenafil, to understand structure-activity relationships (SAR) within PDE5 inhibitors, and to develop and validate analytical methods for the quantification of sildenafil and its metabolites in biological matrices. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N6O4S B120388 Desethyl sildenafil CAS No. 139755-91-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347623
Record name O-Desethyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139755-91-2
Record name o-Desethyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desethyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139755-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DESETHYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Preparation of O-Desethyl Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desethyl sildenafil (B151), also known as Sildenafil Impurity C, is a known process-related impurity and a metabolite of sildenafil. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and pharmacological studies. This technical guide provides a comprehensive overview of a plausible synthetic pathway for O-Desethyl sildenafil, including detailed experimental protocols for the synthesis of key precursors and the final compound. The presented methodology is based on established principles of organic synthesis and information available in the public domain regarding the synthesis of sildenafil and its analogues. Quantitative data is summarized in tables for clarity, and a logical workflow of the synthesis is presented using a Graphviz diagram.

Introduction

O-Desethyl sildenafil, chemically named 5-(2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a primary metabolite and a process impurity in the manufacturing of sildenafil. The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API). Therefore, the availability of pure O-Desethyl sildenafil as a reference standard is essential for the development of analytical methods to monitor the quality of sildenafil citrate. This guide outlines a multi-step synthesis to obtain O-Desethyl sildenafil.

Overall Synthetic Strategy

The proposed synthetic strategy involves the preparation of two key intermediates: the pyrazole (B372694) core, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) , and a functionalized benzoic acid derivative, 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) . These intermediates are then coupled and cyclized to form the core structure of O-Desethyl sildenafil. An alternative final step involves the de-ethylation of a sildenafil precursor.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis A Ethyl 2,4-dioxoheptanoate B Hydrazine A->B Pyrazolone formation C Dimethyl sulfate B->C N-methylation D 4-amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide (I) C->D Amination & Nitration/ Reduction I Intermediate I E Salicylic acid F Chlorosulfonic acid E->F Chlorosulfonation G N-methylpiperazine F->G Sulfonamide formation H 2-hydroxy-5-(4-methylpiperazine-1- sulfonyl)benzoic acid (II) G->H Hydrolysis J Intermediate II K Coupling I->K J->K Amide bond formation L O-Desethyl sildenafil K->L Cyclization

Figure 1: Overall synthetic workflow for O-Desethyl sildenafil.

Experimental Protocols

Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I)

The synthesis of the pyrazole core is a multi-step process starting from commercially available materials. An improved synthesis method can achieve a total yield of approximately 39.3%.[1]

Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Methylation and Hydrolysis: Ethyl 3-n-propylpyrazole-5-carboxylate is methylated using dimethyl sulfate. The resulting intermediate is directly hydrolyzed without purification.

  • Nitration: The crude 1-methyl-3-n-propylpyrazole-5-carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.

Step 2: Amidation and Reduction

  • Amidation: The carboxylic acid is converted to the corresponding carboxamide.

  • Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation in the presence of ammonium (B1175870) formate (B1220265) and a metal catalyst (e.g., Pd/C).[1]

StepStarting MaterialReagentsProductYield (%)Purity (%)
1Ethyl 3-n-propylpyrazole-5-carboxylate1. Dimethyl sulfate2. NaOH (aq)3. HNO₃/H₂SO₄1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid~65>95
21-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid1. SOCl₂2. NH₄OH3. H₂/Pd-C, Ammonium formate4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) ~60>98

Table 1: Summary of quantitative data for the synthesis of Intermediate I.

Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)

This intermediate provides the substituted phenyl moiety of O-Desethyl sildenafil.

Step 1: Synthesis of 5-(chlorosulfonyl)-2-hydroxybenzoic acid

  • Salicylic acid is added to an excess of chlorosulfonic acid at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The mixture is then carefully quenched with ice water to precipitate the product.

  • The solid is filtered, washed with cold water, and dried.

Step 2: Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)

  • 5-(chlorosulfonyl)-2-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., acetone).

  • N-methylpiperazine is added dropwise at a low temperature.

  • The reaction is stirred to completion.

  • The product is isolated by filtration and can be purified by recrystallization.

StepStarting MaterialReagentsProductYield (%)Purity (%)
1Salicylic acidChlorosulfonic acid5-(chlorosulfonyl)-2-hydroxybenzoic acid~85>97
25-(chlorosulfonyl)-2-hydroxybenzoic acidN-methylpiperazine2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) ~90>98

Table 2: Summary of quantitative data for the synthesis of Intermediate II.

Synthesis of O-Desethyl sildenafil

Method A: Coupling and Cyclization

  • Amide Bond Formation: Intermediate II is activated (e.g., with thionyl chloride or a carbodiimide) and then reacted with Intermediate I to form an amide intermediate.

  • Cyclization: The amide intermediate is cyclized under basic or acidic conditions to form the pyrazolopyrimidinone (B8486647) ring, yielding O-Desethyl sildenafil.

Method B: De-ethylation of a Sildenafil Precursor

An alternative approach involves the de-ethylation of a readily available sildenafil precursor.

  • De-ethylation: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is treated with aqueous hydrobromic acid (HBr) to cleave the ethyl ether.

  • Chlorosulfonation: The resulting phenolic compound is chlorosulfonated using chlorosulfonic acid.

  • Sulfonamide Formation: The crude sulfonyl chloride is reacted with N-methylpiperazine in a suitable solvent like dichloromethane (B109758) to yield O-Desethyl sildenafil.

StepStarting MaterialReagentsProductYield (%)Purity (%)
15-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneAq. HBr5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one~70>95
25-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneChlorosulfonic acid5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one~80Crude
35-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneN-methylpiperazineO-Desethyl sildenafil ~75>98 (after purification)

Table 3: Summary of quantitative data for the synthesis of O-Desethyl sildenafil via Method B.

Visualization of the Synthetic Pathway

The logical progression of the key synthetic transformations in Method B is illustrated below.

Synthesis_Pathway Start 5-(2-ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Intermediate1 5-(2-hydroxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Start->Intermediate1 O-De-ethylation (Aq. HBr) Intermediate2 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)- 1-methyl-3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one Intermediate1->Intermediate2 Chlorosulfonation (HSO3Cl) End O-Desethyl sildenafil Intermediate2->End Sulfonamide Formation (N-methylpiperazine)

Figure 2: Key transformations in the synthesis of O-Desethyl sildenafil.

Conclusion

This technical guide provides a detailed framework for the preparation of O-Desethyl sildenafil. The outlined synthetic routes, based on established chemical principles, offer a viable pathway for obtaining this important reference standard. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. Further optimization of the reaction conditions may be necessary to enhance yields and purity for specific applications.

References

An In-depth Technical Guide to the Mechanism of Action of Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl sildenafil (B151), also known as N-desmethyl sildenafil or UK-103,320, is the major active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document provides a comprehensive technical overview of the mechanism of action of Desethyl sildenafil, intended for an audience of researchers, scientists, and drug development professionals. It delves into the molecular interactions, downstream signaling effects, and selectivity profile of this metabolite. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to facilitate further research and development.

Introduction

Sildenafil, the active ingredient in Viagra™ and Revatio™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension is well-established. Following oral administration, sildenafil is metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms CYP3A4 (major route) and CYP2C9 (minor route), to its major circulating active metabolite, this compound.[1][2] This metabolite has a phosphodiesterase (PDE) selectivity profile similar to its parent compound, sildenafil, and exhibits an in vitro potency for PDE5 that is approximately 50% that of the parent drug.[1][2][3] Given that plasma concentrations of this compound are about 40% of those of sildenafil, it is estimated to contribute to approximately 20% of the overall pharmacological effects of sildenafil.[1][2][3] Understanding the mechanism of action of this compound is therefore crucial for a complete comprehension of the pharmacology of sildenafil.

Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of phosphodiesterase type 5 (PDE5).

The Nitric Oxide/cGMP Signaling Pathway

The physiological processes regulated by PDE5, such as penile erection and vasodilation, are initiated by the release of nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). PKG activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation.

PDE5 terminates this signaling cascade by hydrolyzing the phosphodiester bond of cGMP, converting it to the inactive 5'-GMP.

Role of this compound

This compound, like its parent compound, has a molecular structure that mimics cGMP. This structural similarity allows it to bind to the catalytic site of PDE5, acting as a competitive inhibitor. By blocking the binding of cGMP to PDE5, this compound prevents its degradation, leading to an accumulation of cGMP in the cell. The elevated cGMP levels enhance the downstream signaling through PKG, resulting in prolonged and enhanced smooth muscle relaxation and vasodilation in the presence of NO stimulation.

cGMP_Signaling_Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->5'-GMP Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation This compound This compound This compound->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency and Selectivity

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE5 vs PDE6)Other PDE Isoforms
Sildenafil ~3.5 - 7.9~35 - 79~10-foldWeak inhibition of other PDEs
This compound ~7 - 15.8 (estimated)Weakly activeSimilar to sildenafilSelectivity profile similar to sildenafil

Note: The IC50 value for this compound is estimated to be approximately twice that of sildenafil, reflecting its ~50% in vitro potency.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay (Radiometric Method)

This assay directly measures the enzymatic activity of PDE5 and its inhibition by this compound.

Objective: To determine the IC50 value of this compound for PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, recombinant PDE5 enzyme, and assay buffer.

  • Initiate the reaction by adding [³H]-cGMP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by boiling the plate for 1 minute.

  • Add snake venom nucleotidase to each well and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.

  • Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The resin will bind the unreacted charged [³H]-cGMP and the [³H]-5'-GMP, while the uncharged [³H]-guanosine remains in the supernatant.

  • Centrifuge the tubes and transfer the supernatant to scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Radiometric_PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Incubate this compound, PDE5, and [3H]-cGMP A->D B Prepare PDE5 enzyme solution B->D C Prepare [3H]-cGMP substrate solution C->D E Terminate reaction (boiling) D->E F Add snake venom nucleotidase (converts [3H]-5'-GMP to [3H]-guanosine) E->F G Separate with anion-exchange resin F->G H Quantify [3H]-guanosine in supernatant via scintillation counting G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Experimental workflow for a radiometric PDE inhibition assay.
Cell-Based cGMP Assay

This assay measures the intracellular accumulation of cGMP in response to PDE5 inhibition in a cellular context.

Objective: To assess the functional effect of this compound on cGMP levels in cells.

Materials:

  • A suitable cell line expressing PDE5 (e.g., smooth muscle cells, HEK293 cells transfected with PDE5)

  • NO donor (e.g., sodium nitroprusside)

  • This compound

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • Plate reader

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an NO donor to induce cGMP production.

  • Lyse the cells to release intracellular cGMP.

  • Quantify the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Determine the effect of this compound on cGMP accumulation by comparing the results to control cells (no inhibitor).

Off-Target Effects

The selectivity of a drug is crucial for its safety profile. While this compound is selective for PDE5, it exhibits some cross-reactivity with other PDE isoforms, most notably PDE6. PDE6 is found in the retina and plays a key role in the phototransduction cascade. Inhibition of PDE6 is associated with transient visual disturbances, such as a blue tinge to vision (cyanopsia), which has been reported with high doses of sildenafil. The selectivity profile of this compound is reported to be similar to that of sildenafil, suggesting a similar potential for off-target effects on PDE6.[1][2][4]

Conclusion

This compound, the primary active metabolite of sildenafil, functions as a potent and selective inhibitor of PDE5. Its mechanism of action is intrinsically linked to the nitric oxide/cGMP signaling pathway, where it prevents the degradation of cGMP, leading to enhanced smooth muscle relaxation. While it exhibits approximately half the in vitro potency of sildenafil, its significant plasma concentrations contribute to the overall pharmacological effect of the parent drug. A thorough understanding of the molecular pharmacology of this compound, including its inhibitory potency and selectivity profile, is essential for the continued development and optimization of PDE5 inhibitors for various therapeutic applications. Further research to fully characterize its inhibitory profile against a comprehensive panel of PDE isoforms is warranted.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Biological Activity of Desethyl sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil (B151), also known as N-desmethyl sildenafil or by its research designation UK-103,320, is the primary and major circulating active metabolite of sildenafil.[1][2][3] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5] The formation of Desethyl sildenafil occurs predominantly through hepatic metabolism.[6] Since this metabolite exhibits significant biological activity and constitutes a substantial portion of the total circulating drug-related compounds, a thorough understanding of its pharmacokinetics and pharmacological profile is crucial for a complete assessment of sildenafil's efficacy and safety.[3][6] This document provides an in-depth technical overview of the biological actions and pharmacokinetic properties of this compound, supported by experimental methodologies and quantitative data.

Biological Activity and Mechanism of Action

Inhibition of Phosphodiesterase Type 5 (PDE5)

The primary mechanism of action for this compound is the inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[4][7] The PDE5 enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries.[5][8]

The signaling pathway begins with the release of nitric oxide (NO) in response to stimuli, which activates soluble guanylate cyclase (sGC).[9] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that cause a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[9][10]

By inhibiting PDE5, this compound prevents the hydrolysis of cGMP to inactive 5'-GMP, thereby potentiating the NO/cGMP pathway, prolonging the vasodilatory effects, and enhancing physiological responses such as penile erection.[10]

Potency and Selectivity

This compound's potency as a PDE5 inhibitor is significant, though less than that of its parent compound. In vitro studies have established that its potency for PDE5 is approximately 50% that of sildenafil.[3][6][11] Despite this reduction, its plasma concentrations are substantial enough to contribute to the overall pharmacological effect of sildenafil, accounting for about 20% of the total activity.[6] The metabolite demonstrates a phosphodiesterase selectivity profile that is comparable to that of sildenafil.[6][11]

Other Biological Activities

Research has indicated that this compound can affect retinal function. In vitro studies on isolated rat retinas have shown that it enhances the amplitude of electroretinogram (ERG) signals, which is likely due to an improvement in photoreceptor cell responses.[1][2] This effect is relevant to the known, though rare, visual side effects associated with sildenafil, which are attributed to the mild inhibition of PDE6 in the retina.[12]

Pharmacokinetics

Metabolic Formation

Sildenafil is extensively metabolized in the liver before excretion. The primary metabolic pathway is N-demethylation of the piperazine (B1678402) ring, which yields this compound.[3][13] This biotransformation is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4 (major route) and to a lesser extent by CYP2C9 (minor route).[6][14] The formation of this compound is a critical step in the clearance of the parent drug.

Sildenafil Sildenafil Metabolite This compound (UK-103,320) Sildenafil->Metabolite N-demethylation Enzymes CYP3A4 (Major) CYP2C9 (Minor) Enzymes->Sildenafil

Caption: Metabolic conversion of Sildenafil to this compound.
Plasma Concentration and Systemic Exposure

Following oral administration of sildenafil, this compound appears in the plasma.[15] Its plasma concentrations are approximately 40% of those observed for the parent compound.[3][6] In terms of systemic exposure, the area under the plasma concentration-time curve (AUC) for this compound is about 55% of that for sildenafil.[13][16] Both sildenafil and this compound are highly bound to plasma proteins (approximately 96%), and this binding is independent of total drug concentrations.[6][11][17]

Elimination

This compound is itself subject to further metabolism. It has an apparent terminal half-life of approximately 4 hours.[3][11][18] The elimination of sildenafil and its metabolites occurs predominantly in the feces (around 80% of an oral dose) and to a lesser extent in the urine (about 13%).[6][11] Unchanged sildenafil is not detected in excreta, indicating that clearance is almost entirely via metabolism.[13][19]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters in Healthy Humans
ParameterSildenafilThis compoundReference(s)
Tmax (h) ~1.0~1.3[15]
Cmax (ng/mL) 607.02 (±156.36)61.76 (±29.93)[15]
AUC₀-t (ng·h/mL) 1988.80 (±676.68)304.06 (±179.34)[15]
Terminal t½ (h) ~3-5~4[11]
Plasma Protein Binding ~96%~96%[6][11]
Metabolite-to-Parent AUC Ratio N/A~40-55%[6][13][16]
Data are presented as mean (±SD) where available, following a 100 mg oral dose of sildenafil.
Table 2: Comparative In Vitro Biological Activity
CompoundTargetPotency (IC₅₀ or Kᵢ)NotesReference(s)
Sildenafil PDE5Kᵢ ≈ 1-3.5 nMPotent and selective inhibitor.[8]
This compound PDE5~50% potency of SildenafilActive metabolite with a similar selectivity profile to the parent drug.[3][6][11]

Experimental Protocols

Protocol: In Vitro Phosphodiesterase-5 (PDE5) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against the PDE5 enzyme using a fluorescence polarization (FP) based assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PDE5.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is cleaved by PDE5 into GMP, the smaller product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this cleavage, maintaining a high polarization signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., TAMRA-cGMP)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compound (this compound) and reference compound (Sildenafil) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these stock solutions in the PDE Assay Buffer to achieve the final desired concentrations.

  • Assay Setup: In each well of the microplate, add the reagents in the following order:

    • PDE Assay Buffer

    • Diluted test compound or control (DMSO vehicle)

    • Fluorescent cGMP substrate

  • Initiation of Reaction: Add the recombinant PDE5 enzyme to each well to start the reaction. The final volume is typically 20-100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic reaction. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Stop the reaction (e.g., by adding a stop solution or by immediate reading). Measure the fluorescence polarization in each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no enzyme) and negative (no inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC₅₀ value.

cluster_0 Assay Principle TAMRA-cGMP Fluorescent cGMP (High Polarization) TAMRA-GMP Fluorescent GMP (Low Polarization) TAMRA-cGMP->TAMRA-GMP Hydrolysis PDE5 PDE5 Enzyme PDE5->TAMRA-cGMP Inhibitor This compound (Inhibitor) Inhibitor->PDE5 Blocks A Subject Dosing (Single Oral Dose) B Serial Blood Sampling (0-24h) A->B C Plasma Separation & Storage (-80°C) B->C D Sample Extraction (LLE or Protein Ppt.) C->D E LC-MS/MS Analysis D->E F Concentration-Time Data E->F G Non-Compartmental Pharmacokinetic Analysis F->G H Calculate Parameters (Cmax, Tmax, AUC, t½) G->H

References

The Genesis of Impurities in Sildenafil: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sildenafil (B151), the active pharmaceutical ingredient renowned for its therapeutic effects, undergoes a complex synthesis and is subject to various environmental stresses, both of which can lead to the formation of impurities. Understanding the origin, structure, and formation pathways of these impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the formation of sildenafil impurities, supported by detailed experimental methodologies and data, to aid researchers in their pursuit of robust drug development and manufacturing processes.

Process-Related Impurities: Byproducts of Synthesis

The manufacturing process of sildenafil citrate (B86180) is a multi-step chemical synthesis. During this intricate process, a number of impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in starting materials and reagents.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines, stipulating that known and unknown impurities in a final drug substance should typically be below 0.15% and 0.10%, respectively.[1]

A comprehensive study identified seven potential process-related impurities, often detected at levels between 0.05% and 0.15% via High-Performance Liquid Chromatography (HPLC).[1] These impurities, designated as Impurity-A through G, have been structurally characterized using techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Key Process-Related Impurities of Sildenafil

Impurity NameStructure / DescriptionPotential Origin
Impurity-A (Chloro Impurity) 5-chloro-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneArises during the chlorosulfonation step of a key intermediate.[1]
Impurity-B (Methyl Ester Impurity) Formed by the reaction of a chloro-compound intermediate with methanol.[1]A newly identified impurity.[1]
Impurity-C (Acid Impurity) Results from the heating of a chloro-compound intermediate with water.[1]Hydrolysis of an intermediate.[1]
Impurity-D (Desethyl Impurity) 5-(2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl) phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneBelieved to be formed under drastic reaction conditions leading to the loss of an ethyl group.[1]
Impurity-E (N-Oxide Impurity) 5-[2-Ethoxy-5-(4-methyl-4-oxo-piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-oneAerial oxidation of the N-methyl group on the piperazine (B1678402) ring under harsh conditions or presence of peracids.[1]
Impurity-F (Dimer Impurity) Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl]-piperazineCan form due to the presence of piperazine as an impurity in N-methylpiperazine, leading to a dimerization reaction.[1][2]
Impurity-G (Desmethyl Impurity) 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-oneCan arise from the use of piperazine as a starting material instead of N-methylpiperazine.[1][2]
Sulfonic Acid Impurity 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonic acidHydrolysis of the sulfonyl chloride intermediate.[2][3]

The formation of these impurities is highly dependent on reaction conditions. For instance, Impurity-A and Impurity-B are thought to originate during the preparation of a key chloro-compound intermediate in the synthesis of sildenafil.[1] Strategies to minimize their formation include careful control of reaction temperature, time, and the purity of starting materials.[1]

Degradation Impurities: The Impact of Environmental Stress

Sildenafil, like many active pharmaceutical ingredients, is susceptible to degradation when exposed to various stress conditions such as light, heat, humidity, and reactive chemical species. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Photodegradation

Exposure to simulated solar radiation can lead to the formation of several photoproducts.[3] Studies have shown that the piperazine ring of sildenafil is particularly susceptible to photodegradation, leading to a series of breakdown products.[3] The sulfonic acid derivative has been identified as a key intermediate in this photolytic pathway.[3] One study identified eight photoproducts for sildenafil and six for its human metabolite, N-demethylsildenafil, under these conditions.[3][4]

Hydrolytic and Oxidative Degradation

Forced degradation studies have revealed that sildenafil is susceptible to degradation under both alkaline and oxidative conditions.[5][6] In one study, significant degradation was observed when sildenafil citrate was refluxed with 5 N NaOH at 80°C for 5 hours and with 5% H2O2 at 80°C for 3 hours.[5] Conversely, the drug was found to be relatively stable under acidic, thermal (105°C for 24 hours), and photolytic (UV light at 254 nm for 24 hours) stress conditions.[5] Another study confirmed partial degradation under acidic and alkaline conditions and complete degradation under oxidative stress.[6]

Table 2: Summary of Forced Degradation Studies on Sildenafil Citrate

Stress ConditionConditionsObservationReference
Acid Hydrolysis 5 N HCl at 80°C for 5 hMinor degradation[5]
Alkali Hydrolysis 5 N NaOH at 80°C for 5 hSignificant degradation (approx. 9.8% loss)[5]
Oxidative Degradation 5% H2O2 at 80°C for 3 hSignificant degradation (approx. 27.4% loss)[5]
Thermal Degradation 105°C for 24 hStable[5]
Photolytic Degradation UV light at 254 nm for 24 hStable[5]

Experimental Protocols

A robust understanding of sildenafil impurities necessitates well-defined experimental protocols for their detection, identification, and quantification.

Protocol 1: HPLC Method for Separation of Process-Related Impurities

This protocol is a representative method for the separation of sildenafil and its process-related impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.[5]

    • Mobile Phase A: A mixture of aqueous 0.05 M sodium dihydrogen phosphate (B84403) dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile (B52724) (70:30, v/v).[5]

    • Mobile Phase B: A mixture of aqueous 0.05 M sodium dihydrogen phosphate dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile (40:60, v/v).[5]

  • Gradient Program: A typical gradient could be: 0-30 min (0-100% B), 30-35 min (100% B), 35-40 min (100-0% B), 40-45 min (0% B).[5]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection Wavelength: 230 nm.[5][7]

  • Injection Volume: 20 µL.[5]

3. Sample Preparation:

  • Prepare a stock solution of sildenafil citrate (e.g., 5.0 mg/mL) in a suitable diluent.[5]

  • Prepare a stock solution of the impurity mixture at a known concentration (e.g., 0.25 mg/mL) in the diluent.[5]

  • Spike the sildenafil citrate solution with the impurity mixture to achieve a desired concentration (e.g., 0.10% of all four impurities).[5]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on sildenafil.

1. Acid Degradation:

  • Reflux a solution of sildenafil citrate with 5 N HCl at 80°C for 5 hours.[5]

  • Cool the solution and dilute to the required concentration with the diluent.[5]

2. Alkali Degradation:

  • Reflux a solution of sildenafil citrate with 5 N NaOH at 80°C for 5 hours.[5]

  • Cool the solution, neutralize if necessary, and dilute to the required concentration with the diluent.[5]

3. Oxidative Degradation:

  • Reflux a solution of sildenafil citrate with 5% H2O2 at 80°C for 3 hours.[5]

  • Cool the solution and dilute to the required concentration with the diluent.[5]

4. Thermal Degradation:

  • Expose solid sildenafil citrate to a temperature of 105°C for 24 hours.[5]

  • Dissolve the sample in the diluent to the required concentration.[5]

5. Photolytic Degradation:

  • Expose solid sildenafil citrate to UV light at 254 nm for 24 hours.[3][5]

  • Dissolve the sample in the diluent to the required concentration.[5]

6. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

  • Utilize a photodiode array (PDA) detector to check for peak purity of the sildenafil peak.[5]

Visualizing Impurity Formation Pathways

Understanding the relationships between starting materials, intermediates, and impurities is crucial for process optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key formation pathways.

Sildenafil_Synthesis_Impurities cluster_synthesis Sildenafil Synthesis cluster_impurities Impurity Formation Intermediate_2 Compound (2) Chlorosulfonation Chlorosulfonation Intermediate_3 Chloro Compound (3) Chlorosulfonation->Intermediate_3 Impurity_A Impurity-A (Chloro Impurity) Chlorosulfonation->Impurity_A Side Reaction Impurity_B Impurity-B (Methyl Ester) Chlorosulfonation->Impurity_B with Methanol Coupling Coupling with N-methyl piperazine (4) Intermediate_3->Coupling Impurity_C Impurity-C (Acid Impurity) Intermediate_3->Impurity_C with Water Sildenafil_Base Sildenafil Base (5) Coupling->Sildenafil_Base Salt_Formation Salt Formation with Citric Acid Sildenafil_Base->Salt_Formation Sildenafil_Citrate Sildenafil Citrate (1) Salt_Formation->Sildenafil_Citrate Impurity_F Impurity-F (Dimer) Piperazine Piperazine (Impurity in (4)) Piperazine->Impurity_F Reacts with (3)

Formation of Process-Related Impurities during Sildenafil Synthesis.

Sildenafil_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., H2O2) N_Oxide N-Oxide Impurity Oxidation->N_Oxide Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Hydrolysis_Products Various Hydrolysis Products Alkaline_Hydrolysis->Hydrolysis_Products Photolysis Photolysis (Simulated Sunlight) Photodegradation_Products Multiple Photoproducts (Piperazine Ring Cleavage) Photolysis->Photodegradation_Products Sulfonic_Acid Sulfonic Acid Derivative (Key Intermediate) Photolysis->Sulfonic_Acid Sildenafil Sildenafil Sildenafil->Alkaline_Hydrolysis Sildenafil->Photolysis

Simplified Degradation Pathways of Sildenafil under Stress Conditions.

Conclusion

A thorough understanding of the formation of sildenafil impurities is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and regulatory compliance of the final product. This guide has provided a detailed overview of both process-related and degradation impurities, summarizing key quantitative data and outlining essential experimental protocols. By leveraging this knowledge, researchers and drug development professionals can devise more robust synthetic routes, establish effective control strategies, and develop comprehensive analytical methods to ensure the purity and stability of sildenafil. The provided visualizations of impurity formation pathways serve as a valuable tool for conceptualizing the intricate chemical transformations that can occur, ultimately aiding in the production of a safer and more effective medicine.

References

Sildenafil Impurity C: A Comprehensive Technical Guide on Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sildenafil (B151) Impurity C, a known process-related impurity in the synthesis of Sildenafil. The document details its discovery, methods for its characterization, and relevant analytical data, serving as a crucial resource for quality control and drug development in the pharmaceutical industry.

Introduction to Sildenafil and its Impurities

Sildenafil, marketed under the brand name Viagra among others, is a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] As with any active pharmaceutical ingredient (API), the manufacturing process of Sildenafil can lead to the formation of impurities that may affect the quality, safety, and efficacy of the final drug product.[3][4] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[3][4]

Sildenafil Impurity C is one such process-related impurity that requires careful monitoring and control during the manufacturing of Sildenafil.[3][5] This guide focuses on the discovery and initial characterization of this specific impurity.

Chemical Profile of Sildenafil Impurity C

Sildenafil Impurity C is chemically identified as 5-[2-Hydroxy-5-(4-methylpiperazinylsulphonyl)phenyl]1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyramidin-7-one.[1][6][7][8] It is also known by the synonym O-Desethyl Sildenafil.[8]

Identifier Value
IUPAC Name 5-(2-Hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one[6]
CAS Number 139755-91-2[1][6][8]
Molecular Formula C20H26N6O4S[1][6][8]
Molecular Weight 446.52 g/mol [1][6]

Discovery and Synthesis

The discovery of Sildenafil Impurity C is rooted in the analysis of Sildenafil citrate (B86180) batches, where it was detected as a process-related impurity.[3] Its formation is often associated with the hydrolysis of an intermediate in the Sildenafil synthesis pathway. Specifically, it can be formed by heating the chloro compound intermediate with water.[3]

Synthetic Pathway

The synthesis of Sildenafil Impurity C can be intentionally performed for the purpose of characterization and use as a reference standard in analytical methods. A plausible synthetic route is outlined below.

G cluster_synthesis Synthesis of Sildenafil Intermediate cluster_impurity_formation Formation of Sildenafil Impurity C Compound_2 Compound (2) (Precursor) Chlorosulphonation Chlorosulphonation Compound_2->Chlorosulphonation Chloro_Compound_3 Chloro Compound (3) (Intermediate) Chlorosulphonation->Chloro_Compound_3 Heating_with_Water Heating with Water (Hydrolysis) Chloro_Compound_3->Heating_with_Water Impurity_C Sildenafil Impurity C (Acid Impurity-C (8)) Heating_with_Water->Impurity_C

Caption: Synthetic pathway illustrating the formation of Sildenafil Impurity C.

Analytical Characterization

The initial characterization of Sildenafil Impurity C involves a combination of chromatographic and spectroscopic techniques to determine its structure and purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of Sildenafil Impurity C.[3][5][9]

Table 1: HPLC Method Parameters

Parameter Value
Column Waters XTerra RP-18, 250 mm × 4.6 mm, 5 µm[5]
Mobile Phase A 0.05 M Sodium dihydrogen phosphate (B84403) dihydrate (pH 5.6) and Acetonitrile (B52724) (70:30, v/v)[5]
Mobile Phase B 0.05 M Sodium dihydrogen phosphate dihydrate (pH 5.6) and Acetonitrile (40:60, v/v)[5]
Gradient Program Time/% B: 0/0, 30/100, 35/100, 40/0, 45/0[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 230 nm[5]
Injection Volume 20 µL[5]
Retention Time Approximately 11.08 min[5]
Spectroscopic Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of Sildenafil Impurity C.

Table 2: Spectroscopic Data

Technique Observed Data
Mass Spectrometry (MS) Protonated molecule peak at m/z 392 [M+H]+, which is 18 amu less than the chloro intermediate, indicating the replacement of a chlorine atom with a hydroxyl group.[3]
¹H NMR Spectroscopy The ¹H NMR spectrum shows signals similar to the chloro intermediate, with a notable upfield chemical shift of the hydroxyl proton.[3]

Experimental Protocols

Synthesis of Sildenafil Impurity C

This protocol describes a general method for the synthesis of Sildenafil Impurity C based on literature.[3]

  • Starting Material: Chloro compound (3) {5-[2-ethoxy-5-(chlorosulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one}.

  • Reaction: Heat the Chloro compound (3) with water.

  • Work-up: The reaction mixture is then worked up using standard laboratory procedures to isolate the resulting sulfonic acid, which is Sildenafil Impurity C.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain a high-purity reference standard.

HPLC Method for Detection

The following protocol is a typical HPLC method for the analysis of Sildenafil and its impurities, including Impurity C.[5]

  • Preparation of Mobile Phase A: Dissolve an appropriate amount of sodium dihydrogen phosphate dihydrate in water to make a 0.05 M solution. Adjust the pH to 5.6 with triethylamine. Mix this buffer with acetonitrile in a 70:30 ratio.

  • Preparation of Mobile Phase B: Prepare the same buffer as in Mobile Phase A. Mix the buffer with acetonitrile in a 40:60 ratio.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

  • Sample Preparation: Prepare a stock solution of the Sildenafil sample to be tested in the diluent (typically the mobile phase).

  • Injection and Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Identify the peak corresponding to Sildenafil Impurity C based on its retention time.

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing a new impurity like Sildenafil Impurity C follows a logical workflow.

G Start Detection of Unknown Peak in Sildenafil HPLC LC_MS LC-MS Analysis to Determine Molecular Weight Start->LC_MS Isolation Isolation of the Impurity (e.g., Preparative HPLC) LC_MS->Isolation Synthesis Hypothesize Structure and Synthesize Reference Standard LC_MS->Synthesis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Isolation->Spectroscopic_Analysis Synthesis->Spectroscopic_Analysis Comparison Compare Spectra and Retention Time of Isolated Impurity and Synthesized Standard Spectroscopic_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the identification and characterization of Sildenafil Impurity C.

Conclusion

The discovery and characterization of Sildenafil Impurity C are vital for ensuring the quality and safety of Sildenafil drug products. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and the logical workflow for its identification. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of Sildenafil.

References

An In-depth Technical Guide to In-Vitro Metabolism Studies of Sildenafil to Desethyl-Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of sildenafil (B151), with a specific focus on its N-demethylation to its primary active metabolite, desethyl-sildenafil (UK-103,320). This document details the key cytochrome P450 (CYP) enzymes involved, presents relevant kinetic data, and outlines detailed experimental protocols for conducting such studies.

Introduction

Sildenafil, the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of desethyl-sildenafil.[1][2][3][4][5][6] This metabolite is also pharmacologically active, possessing approximately 50% of the PDE5 inhibitory activity of the parent drug and accounting for about 20% of its overall effect.[1][2][4] Understanding the in-vitro metabolism of sildenafil is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding further drug development.

Key Enzymes in Sildenafil Metabolism

The biotransformation of sildenafil to desethyl-sildenafil is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] In-vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this metabolic conversion, with a lesser contribution from CYP2C9.[1][4][7][8][9][10] While other isoforms like CYP2C19, CYP2D6, and CYP3A5 may play a minor role, their contribution to the overall clearance of sildenafil is considered minimal.[10][11][12]

Quantitative Data on Sildenafil Metabolism

The following tables summarize the key quantitative data obtained from various in-vitro studies on sildenafil metabolism. These values provide insights into the enzyme kinetics and the relative contributions of different CYP isoforms.

Table 1: Michaelis-Menten Kinetic Parameters for Sildenafil N-demethylation in Human Liver Microsomes

ParameterValueReference
Km1 (High-affinity)6 ± 3 µM[7][8]
Vmax1 (High-affinity)22 ± 9 pmol/min/mg[7][8]
Km2 (Low-affinity)81 ± 45 µM[7][8]
Vmax2 (Low-affinity)138 ± 77 pmol/min/mg[7][8]
Mean Km14.4 ± 2.0 µM[10]

Table 2: Kinetic Parameters for Sildenafil N-demethylation by Recombinant Human CYP Enzymes

EnzymeKm (µM)Reference
CYP3A4221[7][8]
CYP2C927[7][8]
CYP2C9*1 (Wild Type)42.75[13]

Table 3: Relative Contribution of CYP Isoforms to Sildenafil Metabolism

EnzymeEstimated Contribution to Intrinsic ClearanceReference
CYP3A4~79%[10]
CYP2C9~20%[10]
CYP2C19 & CYP2D6< 2%[10]

Experimental Protocols

This section provides a detailed methodology for conducting in-vitro metabolism studies of sildenafil, based on established protocols.[7][8][13][14][15][16]

Materials and Reagents
  • Sildenafil

  • Desethyl-sildenafil (UK-103,320)

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP enzymes (CYP3A4, CYP2C9, etc.)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Formic acid

  • Internal standard for LC-MS/MS analysis (e.g., sildenafil-d8)

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL) or recombinant CYP enzymes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add sildenafil (at various concentrations, e.g., 1-500 µM, to determine kinetic parameters) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes). This step also serves to precipitate the proteins.

  • Internal Standard Addition: Add the internal standard to the terminated reaction mixture.

  • Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Collect the supernatant for analysis.

Analytical Method: LC-MS/MS
  • Chromatographic Separation: Analyze the supernatant using a reverse-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify sildenafil and desethyl-sildenafil. The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

  • Quantification: Construct a calibration curve using known concentrations of desethyl-sildenafil to quantify its formation in the incubation samples.

Visualizations

The following diagrams illustrate the metabolic pathway of sildenafil and a typical experimental workflow for in-vitro metabolism studies.

G cluster_enzymes Mediated by: Sildenafil Sildenafil Desethyl_Sildenafil Desethyl-Sildenafil (UK-103,320) Sildenafil->Desethyl_Sildenafil  N-demethylation (Major Pathway) CYP3A4 CYP3A4 (Major) CYP2C9 CYP2C9 (Minor) Further_Metabolites Further Metabolites Desethyl_Sildenafil->Further_Metabolites  Further Metabolism

Caption: Metabolic pathway of sildenafil to desethyl-sildenafil.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Sample Processing cluster_analysis 4. Analysis A Prepare Incubation Mixture (Microsomes/Enzymes, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Add Sildenafil B->C D Incubate at 37°C C->D E Terminate with Cold Solvent D->E F Add Internal Standard E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Quantification H->I

Caption: Experimental workflow for in-vitro sildenafil metabolism.

Conclusion

The in-vitro metabolism of sildenafil to desethyl-sildenafil is a well-characterized process primarily driven by CYP3A4 and to a lesser extent by CYP2C9. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in-vitro studies on sildenafil metabolism. A thorough understanding of these metabolic pathways is essential for the safe and effective use of sildenafil and for the development of new chemical entities with improved metabolic profiles.

References

Navigating the Stability Landscape of Desethyl Sildenafil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl sildenafil (B151), a primary metabolite and known impurity of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical development and quality control. Understanding its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of sildenafil-based drug products. This technical guide provides a comprehensive overview of the known and potential degradation pathways of Desethyl sildenafil, drawing upon the extensive stability studies conducted on its parent compound, sildenafil. Detailed experimental protocols for forced degradation studies and validated analytical methodologies are presented to facilitate further research. While specific stability data for this compound is limited, this guide offers a robust framework for predicting its behavior under various stress conditions and outlines the necessary steps for a thorough stability assessment.

Introduction

Sildenafil, marketed under various trade names including Viagra and Revatio, is a widely used medication for erectile dysfunction and pulmonary arterial hypertension. This compound is a significant metabolite and is also classified as "Sildenafil Impurity C"[1]. Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled. The chemical stability of such impurities is a key factor in determining the shelf-life and storage conditions of the active pharmaceutical ingredient (API) and its formulations.

Forced degradation studies are essential in drug development to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While extensive data exists for sildenafil, there is a notable lack of publicly available information specifically on the forced degradation of this compound. This guide aims to bridge this gap by leveraging the knowledge of sildenafil's degradation to infer the likely stability profile of this compound.

Chemical Structure and Properties

The chemical structures of sildenafil and this compound are closely related, with the primary difference being the substitution on the phenylsulfonylpiperazine moiety.

  • Sildenafil: 1-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine

  • This compound: 5-[2-Hydroxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

The presence of the hydroxyl group in this compound in place of the ethoxy group in sildenafil may influence its susceptibility to certain degradation pathways, particularly oxidation.

Known and Potential Degradation Pathways

Based on forced degradation studies of sildenafil, the following degradation pathways are likely relevant to this compound.

Hydrolytic Degradation (Acidic and Basic Conditions)

Sildenafil has been shown to be susceptible to degradation under both acidic and basic conditions. One study demonstrated partial degradation of sildenafil when exposed to 1 N HCl and 1 N NaOH for two weeks[3]. Another study reported that sildenafil citrate (B86180) was relatively stable under acidic conditions (5 N HCl at 80°C for 5 hours) but showed considerable degradation under alkaline conditions (5 N NaOH at 80°C for 5 hours)[4].

For this compound, the pyrimidinone and sulfonamide functional groups are potential sites for hydrolysis. The degradation products are likely to be analogous to those of sildenafil.

Oxidative Degradation

Oxidative conditions have been shown to cause significant degradation of sildenafil. Complete degradation was observed with 0.1% hydrogen peroxide within 24 hours[3]. The primary degradation product identified is sildenafil sulfonic acid, resulting from the oxidation of the sulfonamide group[3]. Given the structural similarity, this compound is also expected to be highly susceptible to oxidative degradation, likely forming the corresponding sulfonic acid derivative.

Photolytic Degradation

Studies on the phototransformation of sildenafil and its N-demethylated metabolite have revealed that the piperazine (B1678402) ring is susceptible to photodegradation under simulated sunlight[5]. This leads to a gradual breakdown of this heterocyclic structure, with the sulfonic acid being a key intermediate[5]. It is plausible that this compound would exhibit a similar photolytic degradation profile, with the piperazine moiety being a primary target. In contrast, some studies on sildenafil in the solid state have shown it to be stable under UV irradiation[3].

Thermal Degradation

Sildenafil has generally been found to be stable under thermal stress. Studies have shown no significant degradation when exposed to heat at 105°C for 24 hours[4] or 120°C for 48 hours[3]. This compound is also expected to be relatively stable under thermal stress in the solid state.

Summary of Quantitative Data from Sildenafil Forced Degradation Studies

The following table summarizes the results from a forced degradation study on sildenafil citrate, which can serve as a benchmark for designing and evaluating studies on this compound.

Stress ConditionTime (h)Assay of Active Substance (%)Total Impurities (%)Mass Balance (%)
Initial Sample -99.60.0299.62
Thermal (105°C) 2499.50.0699.56
Photolytic (UV at 254 nm) 2499.60.0699.66
Acid Hydrolysis (5 N HCl at 80°C) 598.80.0498.84
Alkali Hydrolysis (5 N NaOH at 80°C) 590.29.7599.95
Oxidation (5% H₂O₂ at 80°C) 371.827.3799.17
(Data adapted from a study on Sildenafil Citrate[4])

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for sildenafil. These protocols are directly applicable for investigating the stability of this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.

Acidic Degradation
  • To 1 mL of the stock solution, add 1 mL of 5 N HCl.

  • Reflux the mixture at 80°C for 5 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 5 N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Basic Degradation
  • To 1 mL of the stock solution, add 1 mL of 5 N NaOH.

  • Reflux the mixture at 80°C for 5 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 5 N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide (H₂O₂).

  • Keep the solution at 80°C for 3 hours.

  • Cool the solution to room temperature.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Thermal Degradation
  • Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

Photolytic Degradation
  • Expose the solid this compound powder to UV light at 254 nm for 24 hours in a photostability chamber.

  • Prepare a solution of the stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique.

Recommended HPLC Conditions
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A gradient elution may be necessary to resolve all degradation products. For example, a mobile phase consisting of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (pH 5.8) in a ratio of 45:25:30 (v/v/v) has been used for sildenafil and its degradants[6][7].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm has been shown to be effective for sildenafil and its impurities[4].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).

Visualizations

Proposed Degradation Pathway of this compound

G cluster_main This compound Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products Desethyl_Sildenafil This compound Acid Acidic Hydrolysis Desethyl_Sildenafil->Acid Base Basic Hydrolysis Desethyl_Sildenafil->Base Oxidation Oxidation (H₂O₂) Desethyl_Sildenafil->Oxidation Photolysis Photolysis (UV) Desethyl_Sildenafil->Photolysis Hydrolytic_Products Hydrolytic Cleavage Products (Pyrimidinone & Sulfonamide hydrolysis) Acid->Hydrolytic_Products Base->Hydrolytic_Products Oxidative_Product This compound Sulfonic Acid Oxidation->Oxidative_Product Photo_Products Piperazine Ring Cleavage Products Photolysis->Photo_Products

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow Start Start: this compound Sample Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Identification Identify and Characterize Degradation Products (LC-MS, NMR) Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway Report Generate Stability Profile and Report Pathway->Report

Caption: General experimental workflow for a forced degradation study of this compound.

Conclusion and Future Directions

While a comprehensive, publicly available stability profile for this compound is currently lacking, the extensive data on its parent compound, sildenafil, provides a strong foundation for predicting its degradation behavior. This compound is likely susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions, while remaining relatively stable under thermal stress.

This guide provides the necessary experimental protocols and analytical methodologies for researchers and drug development professionals to conduct thorough stability studies on this compound. Future work should focus on performing these forced degradation studies to definitively identify and characterize the degradation products and to establish a complete degradation profile. This will be crucial for setting appropriate specifications for this impurity in sildenafil drug products and for ensuring their overall quality and safety.

References

Methodological & Application

Application Note and Protocol for the Analysis of Desethyl Sildenafil using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desethyl sildenafil (B151) is a known process-related impurity and metabolite of sildenafil, the active pharmaceutical ingredient in products used to treat erectile dysfunction.[1][2] Its monitoring and quantification are crucial for ensuring the quality and safety of sildenafil citrate (B86180) in bulk drug substances and pharmaceutical formulations.[1] This document provides a detailed application note and a comprehensive protocol for the analysis of Desethyl sildenafil using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be specific, accurate, and precise for the intended purpose.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. Sildenafil and its impurities, including this compound, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where they exhibit significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (>95% purity)[3]

  • Sildenafil Citrate reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Potassium Dihydrogen Orthophosphate (analytical grade)[4]

  • Orthophosphoric acid (analytical grade)

  • Triethylamine (analytical grade)[5]

  • High purity water (Milli-Q or equivalent)

  • 0.45 µm nylon membrane filter[6]

2. Instrumentation

  • HPLC system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., EZ Chrom Elite chromatography manager or equivalent).[6]

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions

A robust HPLC method for the separation of sildenafil and its impurities is summarized in the table below. This method is adapted from established protocols for sildenafil and related substances.[4][6][7]

ParameterCondition
Column Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm[6] or equivalent C18 column[4][7]
Mobile Phase A: 10 mM Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[7]B: Acetonitrile[7]
Gradient Program Time (min) / %B: 0/30, 10/70, 15/70, 20/30, 25/30 (This is an example gradient, it may need to be optimized)
Flow Rate 1.0 mL/min[4][6]
Injection Volume 20 µL[6]
Column Temperature 30 °C
Detection Wavelength 230 nm[4][6]
Run Time Approximately 25-30 minutes[2][8]

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in high-purity water to make a 10 mM solution. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.[5][7] Filter the buffer through a 0.45 µm membrane filter.

    • Acetonitrile (B): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B in a 50:50 (v/v) ratio is a suitable diluent.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Sonication may be used to ensure complete dissolution.

  • Working Standard Solution Preparation:

    • From the stock solution, prepare a series of working standard solutions by further dilution with the diluent to cover the expected concentration range of the analysis (e.g., 0.1 - 10 µg/mL). These solutions will be used to establish the calibration curve.

  • Sample Preparation (for analysis of this compound in a Sildenafil Citrate sample):

    • Accurately weigh about 25 mg of the Sildenafil Citrate test sample and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a solution with a nominal concentration of 1000 µg/mL of Sildenafil Citrate.

    • Filter the solution through a 0.45 µm nylon filter before injection.[6]

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound. These values are indicative and should be established during in-house method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity Range 0.1 - 10 µg/mL (Example)
Correlation Coefficient (r²) ≥ 0.999[7]
Limit of Detection (LOD) ~0.1 µg/mL (Example)[7]
Limit of Quantification (LOQ) ~0.3 µg/mL (Example)[7]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Retention Time of Sildenafil ~ 6.0 min (for reference)[5]
Relative Retention Time of this compound To be determined (expected to be different from sildenafil and other known impurities)[1]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. HPLC Analysis Phase cluster_data 3. Data Processing Phase cluster_report 4. Reporting Phase prep Preparation hplc HPLC Analysis data Data Processing report Reporting sol_prep Mobile Phase & Diluent Preparation std_prep Standard Solution Preparation sol_prep->std_prep sample_prep Sample Solution Preparation std_prep->sample_prep sys_suit System Suitability Check sample_prep->sys_suit injection Sample Injection sys_suit->injection chrom_sep Chromatographic Separation injection->chrom_sep peak_int Peak Integration & Identification chrom_sep->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification cal_curve->quant results Final Results Calculation quant->results doc Documentation results->doc

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

The analysis of this compound does not involve a biological signaling pathway. The provided DOT script above illustrates the experimental workflow, which is more relevant to this analytical chemistry topic.

References

Application Note: Quantification of Desethyl Sildenafil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desethyl sildenafil (B151), primarily known as N-desmethyl sildenafil, is the major active metabolite of sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1] Pharmacokinetic analysis of desethyl sildenafil is crucial for understanding the overall therapeutic effect and safety profile of sildenafil. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established and validated procedures, ensuring high accuracy and precision.[2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lle cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (if LLE) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

This section provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing. Two common sample preparation methods are described: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the plasma sample.[2][4]

Materials:

  • Human plasma samples

  • This compound and Sildenafil-d8 (Internal Standard) stock solutions

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Sildenafil-d8).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[3]

Materials:

  • Human plasma samples

  • This compound and Sildenafil-d8 (Internal Standard) stock solutions

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Sildenafil-d8).

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Table 1: Liquid Chromatography Conditions
ParameterCondition 1[4]Condition 2[3]
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)Zorbax SB C18 (75 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium formate (B1220265) with 0.1% Formic acid in Water10 mM Ammonium acetate (B1210297) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic GradientIsocratic (5:95, v/v)
Flow Rate 0.3 mL/min0.6 mL/min
Column Temperature 40°CAmbient
Injection Volume 5 µL10 µL
Table 2: Mass Spectrometry Conditions
ParameterSetting[2][3][4]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 461.2 - 461.4
Product Ion (m/z) This compound: 283.2 - 283.4
Internal Standard (m/z) Sildenafil-d8: 483.3 → 108.1 or 483.4 → 283.4
Collision Energy Optimized for specific instrument and compound
Ion Source Temperature ~500°C
Capillary Voltage ~3.5 kV

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of this compound in human plasma.

Table 3: Linearity and Sensitivity
ParameterValue (Method 1)[4]Value (Method 2)[3]
Linear Range (ng/mL) 1.0 - 10000.5 - 500
Correlation Coefficient (r²) > 0.99≥ 0.9987
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.5
Table 4: Accuracy and Precision
ParameterIntra-day (%)[2][3]Inter-day (%)[2][3]
Precision (RSD) < 6.3< 6.3
Accuracy 96.83 - 114.4095.0 - 97.2
Table 5: Recovery and Matrix Effect
ParameterValue[4]
Extraction Recovery > 90%
Matrix Effect Compliant with relevant provisions

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of sildenafil to this compound and the principle of its quantification using an internal standard.

Metabolism and Quantification cluster_metabolism Metabolism cluster_quantification Quantification Principle sildenafil Sildenafil desethyl Desethylation (CYP3A4/2C9) sildenafil->desethyl desethyl_sildenafil This compound (N-desmethyl sildenafil) desethyl->desethyl_sildenafil analyte This compound (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Sildenafil-d8 (Internal Standard) is->ratio concentration Concentration (from Calibration Curve) ratio->concentration

Caption: Metabolism of Sildenafil and the principle of quantification.

References

Application Notes: Desethyl Sildenafil as a Urinary Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5), is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[1] The main active metabolite is N-desmethyl sildenafil, also known as desethyl sildenafil. While sildenafil is predominantly eliminated as metabolites in the feces (approximately 80% of an oral dose), a smaller portion is excreted in the urine (about 13%).[1][2] The quantification of this compound in urine serves as a valuable biomarker for monitoring sildenafil metabolism, pharmacokinetic studies, clinical research, and in forensic toxicology.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and robust method.[3]

Metabolic Pathway of Sildenafil

Sildenafil undergoes N-demethylation to form its primary active metabolite, N-desmethyl sildenafil (this compound).[5] This metabolite retains approximately 50% of the parent drug's potency for PDE5 inhibition.[1] Further metabolism of this compound also occurs.[6]

Sildenafil Metabolism sildenafil Sildenafil desethyl_sildenafil N-Desmethyl Sildenafil (this compound) sildenafil->desethyl_sildenafil CYP3A4, CYP2C9 (N-demethylation) further_metabolites Further Metabolites desethyl_sildenafil->further_metabolites Metabolism Experimental Workflow start Urine Sample Collection is_spike Internal Standard Spiking start->is_spike extraction Liquid-Liquid Extraction (LLE) is_spike->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Results data_processing->end

References

Application Notes and Protocols: Desethyl Sildenafil Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the desethyl sildenafil (B151) reference standard for the accurate identification and quantification of this critical impurity in sildenafil active pharmaceutical ingredient (API) and finished drug products. Adherence to these protocols is essential for ensuring the quality, safety, and efficacy of sildenafil-containing medications, in line with global regulatory standards.

Introduction

Sildenafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension, can contain various process-related impurities and degradation products.[1][2] One such critical impurity is desethyl sildenafil, also known as Sildenafil Impurity C.[3][4][5] This compound is a known metabolite of sildenafil and can also arise during the manufacturing process.[3][6] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurity levels in pharmaceutical products to ensure patient safety.[2][6][7] Therefore, accurate and reliable analytical methods for the identification and quantification of this compound are paramount.

The this compound reference standard serves as a crucial tool for a variety of analytical applications, including:

  • Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of this compound from the sildenafil API.

  • Impurity Profiling: Accurately identifying and quantifying the levels of this compound in bulk sildenafil and its finished dosage forms.

  • Stability Studies: Assessing the formation of this compound as a degradation product under various stress conditions.

  • Quality Control: Routine testing of sildenafil batches to ensure compliance with established impurity limits.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound as an impurity in sildenafil, as derived from various validated analytical methods. These values can serve as a benchmark for laboratory investigations.

ParameterTypical ValueAnalytical TechniqueReference
Limit of Detection (LOD) 1.70 ng/mLRP-HPLC
Limit of Quantification (LOQ) 5.40 ng/mLRP-HPLC
Linearity Range 0.1 - 30 µg/mLRP-HPLC
ICH Qualification Threshold < 0.15%-[2][6]

Experimental Protocols

This section outlines a standard protocol for the impurity profiling of sildenafil with a focus on the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents
  • This compound Reference Standard

  • Sildenafil Citrate (B86180) Reference Standard

  • Sildenafil API or finished product sample

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Methanol (HPLC grade)[8]

  • Sodium Dihydrogen Phosphate Dihydrate (Analytical Grade)[1]

  • Triethylamine (Analytical Grade)[1]

  • Orthophosphoric Acid (for pH adjustment)[8]

  • Water (High-purity, e.g., Milli-Q or equivalent)[1]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)[9]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of sildenafil and its impurities. The following conditions are a representative example:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 5.6 with triethylamine) : Acetonitrile (70:30, v/v)[1]
Mobile Phase B 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 5.6 with triethylamine) : Acetonitrile (40:60, v/v)[1]
Gradient Program A gradient program is often used for optimal separation of all impurities.[1] A typical program might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min[1][11]
Detection Wavelength 230 nm[1][11]
Injection Volume 10 - 20 µL[8][12]
Column Temperature 30 °C[8]
Preparation of Solutions

1. Standard Stock Solution (this compound):

  • Accurately weigh a suitable amount of this compound Reference Standard.

  • Dissolve in a known volume of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

2. Standard Stock Solution (Sildenafil Citrate):

  • Accurately weigh a suitable amount of Sildenafil Citrate Reference Standard.

  • Dissolve in a known volume of diluent to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Working Standard Solution:

  • Prepare a working standard solution by diluting the stock solutions to a final concentration that is relevant to the expected impurity levels (e.g., 0.1% of the sildenafil concentration).

4. Sample Solution:

  • Accurately weigh a known amount of the sildenafil API or crushed tablets.

  • Dissolve in a known volume of diluent to achieve a target concentration of sildenafil (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area and the response from the known standard concentration.

Visualizations

Experimental Workflow for Impurity Profiling

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare this compound Reference Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sildenafil Sample Solution prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample peak_id Peak Identification (Retention Time) inject_sample->peak_id quant Quantification (Peak Area) peak_id->quant report Report Results quant->report

Caption: Workflow for sildenafil impurity profiling using HPLC.

Role of this compound Reference Standard in Quality Assurance

G cluster_0 Analytical Method cluster_1 Sildenafil Product Lifecycle cluster_2 Quality & Safety Outcome ref_std This compound Reference Standard hplc Validated HPLC Method ref_std->hplc Calibrates & Validates api Sildenafil API (Bulk Drug) hplc->api Tests formulation Finished Drug Product hplc->formulation Tests quality Ensured Product Quality api->quality formulation->quality safety Patient Safety quality->safety

Caption: Use of the reference standard in ensuring drug quality.

References

Application Note: High-Resolution Mass Spectrometry of Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil (B151), also known as N-desmethyl sildenafil, is the primary and pharmacologically active metabolite of sildenafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and sensitive quantification of Desethyl sildenafil is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. High-resolution mass spectrometry (HRMS) offers significant advantages for this analysis, providing high specificity through accurate mass measurements and detailed structural information from fragmentation analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Signaling and Metabolic Pathways

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2] The primary metabolic pathway for sildenafil is N-demethylation of the piperazine (B1678402) ring, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP2C9, to form this compound.[2][3]

cluster_0 Sildenafil Metabolism cluster_1 Signaling Pathway Sildenafil Sildenafil Desethyl_Sildenafil This compound (N-desmethyl sildenafil) Sildenafil->Desethyl_Sildenafil CYP3A4 (major) CYP2C9 (minor) Sildenafil_inhibits_PDE5 Sildenafil inhibits PDE5 cGMP_increase Increased cGMP Sildenafil_inhibits_PDE5->cGMP_increase Smooth_muscle_relaxation Smooth muscle relaxation cGMP_increase->Smooth_muscle_relaxation Vasodilation Vasodilation Smooth_muscle_relaxation->Vasodilation

Metabolism and Signaling of Sildenafil.

Experimental Workflow

The analytical workflow for the quantification of this compound in a biological matrix involves several key steps, from sample collection to data analysis.

Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Preparation->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) HRMS_Detection->Data_Analysis

LC-HRMS Analytical Workflow.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Sildenafil-d8 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound and Sildenafil-d8 in methanol.

  • Spike 100 µL of human plasma with the internal standard (Sildenafil-d8) to a final concentration of 50 ng/mL.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).

  • Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

Mass Spectrometer Settings:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Data Acquisition Full scan with data-dependent MS/MS (dd-MS2) or Targeted SIM
Full Scan Resolution 70,000
MS/MS Resolution 17,500
Collision Energy Stepped HCD (e.g., 20, 30, 40 eV)

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for this compound

CompoundFormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Major Fragment Ions (m/z)
This compoundC₂₁H₂₈N₆O₄S461.1965461.1962< 1283.1345, 151.0607, 99.0916
Sildenafil (for reference)C₂₂H₃₀N₆O₄S475.2122475.2119< 1283.1345, 151.0607, 99.0916
Sildenafil-d8 (IS)C₂₂H₂₂D₈N₆O₄S483.2625483.2621< 1283.1345, 151.0607, 107.1420

Table 2: Quantitative Performance Characteristics (Typical)

ParameterThis compound
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% bias) ± 10%
Extraction Recovery > 85%

Conclusion

This application note provides a comprehensive and detailed protocol for the high-resolution mass spectrometric analysis of this compound in human plasma. The use of LC-HRMS offers excellent sensitivity, selectivity, and the ability to confirm the identity of the analyte through accurate mass measurement and fragmentation analysis. The described methods are well-suited for demanding research and development applications in the pharmaceutical and clinical sciences.

References

Application Note: Development and Validation of a Bioanalytical Method for Desethyl Sildenafil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil (B151) is the major active metabolite of sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of desethyl sildenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is sensitive, specific, and robust, making it suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Sildenafil-d8, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (see section 2.3).

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 Series or equivalent.[1]

  • Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 µm.[2][3]

  • Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (5:95 v/v) can be used.[2][3] Alternatively, a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B can be employed.[4]

  • Flow Rate: 0.6 mL/min.[2][3]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry Conditions
  • MS System: SCIEX 4500 Triple Quadrupole or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 461.3 → 283.4.[2][3]

    • Sildenafil-d8 (IS): m/z 483.4 → 283.4.[2][3]

  • Key MS Parameters:

    • Collision Energy: Optimized for each transition, for example, 37 V for this compound.[3]

    • Declustering Potential (DP): Optimized for each analyte.

    • Entrance Potential (EP): Optimized for each analyte.

    • Collision Cell Exit Potential (CXP): Optimized for each analyte.

Method Validation Summary

The bioanalytical method was validated according to the guidelines of the FDA and other regulatory agencies. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 to 500.0 ng/mL for this compound in human plasma.[2][3] The correlation coefficient (r²) was consistently ≥ 0.998.[2][3]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500.0≥ 0.9987[2][3]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.53.14.396.397.2
Low1.52.53.895.896.5
Medium2001.32.895.395.0
High4001.83.296.095.7
Data presented is representative and compiled from literature.[2]
Recovery

The extraction recovery of this compound and the internal standard from human plasma was consistent and reproducible across the different QC levels.

AnalyteLow QC (%)Medium QC (%)High QC (%)
This compound> 85> 85> 85
Sildenafil-d8 (IS)> 88> 88> 88
Representative values.
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -30°C.[2][3]

Stability ConditionDurationStability (% of Nominal)
Freeze-Thaw (3 cycles)-30°C to RT95 - 105
Bench-Top6 hours at RT96 - 104
Long-Term30 days at -30°C94 - 106
Representative values.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Sildenafil-d8) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the bioanalysis of this compound.

validation_parameters center Validated Bioanalytical Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision selectivity Selectivity center->selectivity recovery Recovery center->recovery stability Stability center->stability lloq LLOQ center->lloq

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound in human plasma. The validation data confirms that the method meets the stringent requirements for bioanalytical assays, making it a valuable tool for pharmaceutical research and development. This method has been successfully applied to pharmacokinetic and bioequivalence studies.[2][5]

References

Application Note: Forensic Analysis of Desethyl Sildenafil in Seized Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The illicit adulteration of dietary supplements with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues poses a significant public health risk. Desethyl sildenafil (B151), a sildenafil analogue, is one such adulterant found in products marketed for male sexual enhancement. Its structural similarity to sildenafil suggests a comparable pharmacological activity and potential for adverse health effects, especially in individuals with contraindications for PDE-5 inhibitors. This application note provides a comprehensive protocol for the qualitative and quantitative analysis of desethyl sildenafil in seized supplement materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed as a supplementary analytical approach.

Analytical Approaches

The primary methods for the identification and quantification of sildenafil analogues in complex matrices like herbal supplements are chromatographic techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. It allows for the accurate quantification of analytes even at trace levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of sildenafil and its analogues.[1][2][3] However, it may require derivatization of the analytes to improve their volatility and thermal stability.[1][2][3]

This protocol will focus on the LC-MS/MS methodology, which is more commonly employed for this application.

Experimental Protocols

Protocol 1: Sample Preparation (Extraction from Solid Dosage Forms)

This protocol outlines the extraction of this compound from solid supplement matrices such as capsules, tablets, and powders.

Materials:

Procedure:

  • Accurately weigh a representative portion of the homogenized supplement powder (typically 100 mg).[4]

  • Transfer the powder to a 50 mL centrifuge tube.

  • Add 25 mL of acetonitrile (or a suitable solvent mixture like 50% v/v methanol in water).[4][5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 10-15 minutes to facilitate extraction.[4][6]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble materials.[5]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • The filtered extract is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental parameters for the analysis of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is commonly used.[6]

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Mass Transitions: For sildenafil analogues, common product ions are observed. For instance, many sildenafil analogues produce a characteristic product ion at m/z 283.[7] Specific precursor and product ions for this compound would need to be determined by infusing a standard of the compound.

  • Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation temperature should be optimized for the specific instrument and analyte.[5]

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of sildenafil and its analogues, which would be comparable for this compound analysis after method validation.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 0.78 - 800 ng/mL [8]
Limit of Detection (LOD) 0.3 - 1.5 ng/mL [9][10]
Limit of Quantification (LOQ) 1.2 - 5.0 ng/mL [7][10]
Recovery 80 - 110% [7][9]

| Precision (RSD%) | < 15% |[7] |

Table 2: Example MRM Transitions for Sildenafil Analogues

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Sildenafil 475 283 [4]
Vardenafil (B611638) 489 151 [4]
Tadalafil (B1681874) 390 268 [4]
Acetildenafil 467 297 [4]

| Hydroxyhomosildenafil | 505 | 487 |[4] |

Visualizations

Below are diagrams illustrating the workflow and logic of the forensic analysis.

Forensic_Analysis_Workflow cluster_sample_handling Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Documentation Homogenization Homogenization of Supplement SampleReceipt->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration & Dilution Extraction->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis GCMS_Confirmation GC-MS Confirmation (Optional) LCMS_Analysis->GCMS_Confirmation DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing Review Peer Review of Data DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: General workflow for the forensic analysis of seized supplements.

LCMSMS_Logic Analyte This compound in Extract IonSource Electrospray Ionization (ESI+) [M+H]+ Analyte->IonSource Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 CollisionCell Quadrupole 2 (q2) Collision-Induced Dissociation Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->Quad3 Detector Detector Signal Acquisition Quad3->Detector

Caption: Logical flow of a molecule through a tandem mass spectrometer.

References

Solid-Phase Extraction of Desethyl Sildenafil from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil (B151), the major active metabolite of sildenafil, plays a crucial role in pharmacokinetic and toxicological studies. Accurate quantification of this metabolite in biological matrices such as plasma, serum, and urine is essential for a comprehensive understanding of sildenafil's disposition and effects. Solid-phase extraction (SPE) has emerged as a robust and reliable technique for the sample preparation of desethyl sildenafil, offering high recovery and clean extracts for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols for the solid-phase extraction of this compound from biological matrices, along with performance data to guide researchers in their method development and validation.

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9, to its N-desmethyl metabolite, this compound.[1] This metabolite is also pharmacologically active, possessing about 50% of the phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug.[2] Therefore, the simultaneous determination of both sildenafil and this compound is often required in clinical and forensic settings.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used for the selective adsorption of analytes from a complex sample matrix onto a solid sorbent. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, which is a basic compound, various sorbents including reversed-phase (e.g., C18) and polymeric materials have been successfully employed.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction of this compound from various biological matrices as reported in the scientific literature.

Biological MatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Whole BloodNot Specified83.1 - 93.25.00 ng/mL15.0 ng/mLUp to 500.0 ng/mL[3]
Postmortem Fluids & TissuesBond Elute Certify®~801 ng/mL4-800 ng/mL4-800 ng/mL[4][5]
Rat SerumPoly(divinylbenzene-co-N-vinylpyrrolidone)>85Not ReportedNot Reported50-1000 ng/mL[6][7]
Human PlasmaMolecularly Imprinted Polymers (MIPs)Good Recovery in Aqueous SamplesNot ReportedNot ReportedNot Reported[8]

Experimental Protocols

This section provides detailed protocols for the solid-phase extraction of this compound from biological matrices.

Protocol 1: SPE of this compound from Postmortem Specimens using Bond Elute Certify®

This protocol is adapted from a method developed for the determination of sildenafil and its metabolite in postmortem fluids and tissues.[4][5]

Materials:

Procedure:

  • Sample Pretreatment:

    • To 1 mL of sample (e.g., blood, tissue homogenate), add an appropriate amount of internal standard.

    • Centrifuge at 820 x g for 5 minutes to remove cellular debris and proteins.[5]

    • Transfer the supernatant to a new tube and evaporate under a stream of nitrogen at 40°C to a volume of less than 1 mL.[5]

    • Add 4 mL of 0.1 M phosphate buffer (pH 6.0).[5]

  • SPE Column Conditioning:

    • Condition the Bond Elute Certify® column with 2 mL of methanol.

    • Equilibrate the column with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to dry.[5]

  • Sample Loading:

    • Load the pretreated sample onto the conditioned SPE column.

  • Washing:

    • Wash the column to remove interferences. (Specific wash solvent not detailed in the provided reference, but typically involves a weak organic solvent or buffer).

  • Elution:

    • Elute the analyte of interest. (Specific elution solvent not detailed in the provided reference, but for mixed-mode cation exchange columns like Certify®, elution often involves a basic organic solvent).

  • Reconstitution and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. The HPLC mobile phase used in the reference was acetonitrile/formic acid buffer (87:13).[4]

Protocol 2: SPE of this compound from Rat Serum using a Polymeric Sorbent

This protocol is based on a method for the determination of sildenafil and N-demethylsildenafil in rat serum.[6]

Materials:

  • Poly(divinylbenzene-co-N-vinylpyrrolidone) SPE sorbent

  • Acetonitrile

  • Methanol

  • Buffered serum (pH adjustment details not specified in the reference)

Procedure:

  • Sample Pretreatment:

    • Buffer 0.5 mL of rat serum containing an internal standard.[6]

  • SPE Column Conditioning:

    • Condition the polymeric SPE cartridge. (Specific conditioning solvents and volumes not detailed, but typically involves methanol followed by water or buffer).

  • Sample Loading:

    • Load the buffered serum sample onto the conditioned cartridge.[6]

  • Washing:

    • Wash the cartridge to remove matrix components. (Specific wash solvent not detailed).

  • Elution:

    • Elute sildenafil and this compound with 1 mL of acetonitrile.[6]

  • Reconstitution and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in methanol.[6]

    • Analyze using HPLC with a C18 column and a mobile phase of 0.05 M phosphate buffer/acetonitrile (54/46, pH 8).[6]

Experimental Workflow and Signaling Pathway Diagrams

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Biological Matrix (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is preprocess Centrifugation / Dilution add_is->preprocess conditioning 1. Conditioning preprocess->conditioning Load Pretreated Sample loading 2. Sample Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution evaporation Evaporation elution->evaporation Collect Eluate reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Sildenafil_Metabolism sildenafil Sildenafil desethyl_sildenafil This compound (Active Metabolite) sildenafil->desethyl_sildenafil N-demethylation cyp3a4 CYP3A4 (major) cyp3a4->sildenafil cyp2c9 CYP2C9 (minor) cyp2c9->sildenafil

References

Troubleshooting & Optimization

Technical Support Center: Desethyl Sildenafil Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Desethyl sildenafil (B151).

Frequently Asked Questions (FAQs)

1. What is Desethyl sildenafil and why is it relevant?

This compound, also known as O-Desethyl sildenafil, is a primary metabolite of sildenafil. It is structurally similar to sildenafil but lacks the ethyl group on the ethoxy phenyl moiety, featuring a hydroxyl group instead. In pharmaceutical research and development, synthesizing and isolating metabolites like this compound is crucial for understanding the parent drug's metabolic fate, pharmacokinetic profile, and for use as a reference standard in analytical and bioanalytical assays.

2. What are the main challenges in the synthesis of this compound?

The synthesis of this compound presents a few key challenges:

  • Precursor Synthesis: The primary challenge lies in the synthesis of the des-ethylated pyrazolopyrimidinone (B8486647) precursor. This often involves an O-dealkylation step which can sometimes lead to low yields or unwanted side reactions.

  • Purification: The presence of the polar phenolic hydroxyl group in this compound makes it more polar than sildenafil. This can complicate purification, requiring different solvent systems for chromatography and crystallization to effectively remove less polar impurities.

  • Potential for Side Reactions: The synthesis involves multiple steps, including cyclization and sulfonation, where side reactions can occur, leading to a mixture of impurities that need to be carefully separated.

3. What are the common impurities encountered during the synthesis of this compound?

Based on the synthesis of sildenafil and its analogs, common impurities may include:

  • Unreacted starting materials: Incomplete reaction at any stage can lead to the presence of starting materials in the crude product.

  • N-Oxide impurity: Oxidation of the nitrogen atom in the methylpiperazine ring can occur.

  • Sulfonic acid impurity: Hydrolysis of the sulfonyl chloride intermediate can lead to the corresponding sulfonic acid.

  • Dimer impurity: Formation of a dimer where two pyrazolopyrimidinone molecules are linked by a piperazine (B1678402) ring.

  • Isomeric impurities: Formation of regioisomers during the pyrazole (B372694) synthesis.

4. What analytical techniques are recommended for monitoring the synthesis and purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the desired product and any impurities by their mass-to-charge ratio. The expected protonated molecule for this compound is [M+H]⁺ at m/z 447.18.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and intermediates.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low yield in the pyrazole formation step - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some reactions require heating to proceed efficiently. - Use fresh, high-purity starting materials.
Low yield in the O-dealkylation step - Incomplete cleavage of the ethyl ether. - Degradation of the product under harsh dealkylation conditions.- Choose a suitable dealkylation reagent (e.g., BBr₃, HBr). - Optimize reaction time and temperature to ensure complete reaction without product degradation.
Formation of multiple spots on TLC/HPLC after cyclization - Formation of regioisomers. - Incomplete cyclization.- For regioisomer control, carefully select the reaction conditions and starting materials. Purification by column chromatography will be necessary. - Ensure the cyclization reaction goes to completion by monitoring with TLC/HPLC.
Low yield in the final coupling step with N-methylpiperazine - Inactive sulfonyl chloride intermediate. - Suboptimal reaction conditions.- Use the sulfonyl chloride intermediate immediately after its preparation as it can be moisture-sensitive. - Ensure the reaction is carried out under anhydrous conditions and at an appropriate temperature.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation during column chromatography - Inappropriate solvent system. - Column overloading.- Due to the polarity of this compound, a more polar solvent system than that used for sildenafil is likely required. Start with a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate. - Reduce the amount of crude material loaded onto the column.
Difficulty in inducing crystallization - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystal formation.- Try a solvent/anti-solvent system. Good solvents for polar phenolic compounds include alcohols and acetone, while non-polar solvents like hexanes or heptane (B126788) can be used as anti-solvents. - Ensure the material is of high purity before attempting crystallization. An initial purification by column chromatography may be necessary.
Product oils out during crystallization - The solvent system is not optimal. - The cooling rate is too fast.- Screen a wider range of solvents. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
Product is not pure after a single purification step - A single purification technique is insufficient to remove all impurities.- Combine purification techniques. For example, perform column chromatography followed by crystallization.

Experimental Protocols

Proposed Synthesis of this compound

This is a generalized, hypothetical protocol based on known sildenafil synthesis routes. Optimization will be required.

Step 1: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide This intermediate is a common precursor in sildenafil synthesis and can be prepared according to literature methods.

Step 2: Synthesis of 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one This step involves the cyclization and chlorosulfonation. A potential route would involve reacting 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with a derivative of 2-hydroxybenzoic acid, followed by chlorosulfonation.

Step 3: Synthesis of this compound To a solution of the sulfonyl chloride from Step 2 in a suitable solvent (e.g., dichloromethane), add N-methylpiperazine at room temperature. Stir the reaction mixture until completion (monitor by TLC or LC-MS). After the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A good starting point would be a gradient of 0-10% methanol in dichloromethane or 0-20% methanol in ethyl acetate.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification Protocol: Crystallization
  • Solvent Selection: Due to the phenolic hydroxyl group, polar solvents are likely to be good dissolving solvents.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone).

    • Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₆N₆O₄S
Molecular Weight 446.53 g/mol
Monoisotopic Mass 446.1736 g/mol
Appearance (Predicted) White to off-white solid

Table 2: Analytical Data for this compound

Technique Expected Result
LC-MS (ESI+) [M+H]⁺ = 447.2
¹H NMR (DMSO-d₆) Characteristic peaks for the pyrazolopyrimidinone core, the propyl group, the N-methylpiperazine moiety, and the aromatic protons. A distinct peak for the phenolic -OH proton is also expected.
¹³C NMR (DMSO-d₆) Signals corresponding to all 20 carbon atoms in the structure.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide C Sulfonyl Chloride Intermediate A->C Cyclization B 2-Hydroxy-5-sulfonyl chloride -benzoic acid derivative B->C D This compound C->D Coupling with N-methylpiperazine

Caption: Proposed synthetic pathway for this compound.

Purification_Workflow Start Crude this compound ColChrom Column Chromatography (Silica Gel, MeOH/DCM gradient) Start->ColChrom PurityCheck1 Purity Check (HPLC/LC-MS) ColChrom->PurityCheck1 Crystallization Crystallization (e.g., Ethanol/Hexanes) PurityCheck1->Crystallization Purity < 98% FinalProduct Pure this compound PurityCheck1->FinalProduct Purity > 98% PurityCheck2 Final Purity & Characterization (HPLC, NMR, MS) Crystallization->PurityCheck2 PurityCheck2->FinalProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction IdentifyProblem Identify Problem Source CheckReaction->IdentifyProblem SynthesisIssue Incomplete Reaction or Side Products IdentifyProblem->SynthesisIssue Problem in Synthesis PurificationIssue Co-eluting Impurities or Poor Crystallization IdentifyProblem->PurificationIssue Problem in Purification OptimizeSynthesis Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry SynthesisIssue->OptimizeSynthesis OptimizePurification Optimize Purification: - Change Chromatography  Solvent System - Screen Crystallization  Solvents PurificationIssue->OptimizePurification

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Optimizing HPLC Separation of Sildenafil and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of sildenafil (B151) and its impurities. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of sildenafil and its related substances.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Silanol (B1196071) interactions with basic compounds. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure sildenafil and its impurities are in a single ionic state (a pH of around 3.0 or 5.6 is often effective).[1][2] 4. Flush the column with a strong solvent or replace it if performance does not improve.
Inadequate Resolution Between Sildenafil and Impurities 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. 4. Temperature fluctuations.1. Optimize the mobile phase composition by adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.[3][4] A gradient elution may be necessary for complex impurity profiles.[1] 2. Ensure a high-quality C18 column is being used. For specific separations, consider a different stationary phase. 3. Reduce the flow rate to increase the interaction time with the stationary phase (e.g., from 1.0 mL/min to 0.8 mL/min).[5] 4. Use a column oven to maintain a consistent temperature (e.g., 30 °C).[2]
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks in the HPLC system. 3. Fluctuations in column temperature.1. Ensure accurate and consistent preparation of the mobile phase, including proper degassing. 2. Perform system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate. 3. Use a column oven to maintain a constant temperature.[2]
Ghost Peaks in the Chromatogram 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent between samples.
Low Signal-to-Noise Ratio 1. Low detector sensitivity at the chosen wavelength. 2. Sample concentration is too low.1. Sildenafil has a UV absorption maximum around 290 nm.[3][6] Ensure the detector is set to an appropriate wavelength; other methods have used 230 nm and 240 nm.[1][7] 2. Increase the sample concentration, if possible, without causing column overload.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of sildenafil and its impurities?

A1: A good starting point is a reversed-phase HPLC method using a C18 column.[3][4] A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen orthophosphate or 0.1% formic acid) and an organic solvent like acetonitrile (B52724).[3][4] The detection wavelength is typically set to 230 nm or 290 nm.[3][4]

Q2: How can I improve the peak shape of sildenafil?

A2: Sildenafil is a basic compound and can exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

  • Adjust the mobile phase pH to around 3.0 to ensure the analytes are protonated and exhibit less interaction with the stationary phase.[2]

Q3: What are the common impurities of sildenafil that I should be looking for?

A3: Common process-related impurities include Impurity A (Amine), Impurity B (Nitro), Impurity C (Condensed), Impurity D (CSA), and Impurity E (Cyclised).[3] The USP monograph also lists sildenafil N-oxide and sildenafil related compound A.

Q4: What are the key system suitability parameters to monitor for this analysis?

A4: According to the USP monograph, key system suitability requirements include:

  • Resolution: The resolution between sildenafil N-oxide and sildenafil should be not less than 2.5.

  • Tailing Factor: The tailing factor for the sildenafil peak should not be more than 1.5.

  • Reproducibility (Relative Standard Deviation - RSD): The %RSD for replicate injections of the standard solution should not be more than 0.85%.

Q5: Is a gradient or isocratic elution better for separating sildenafil and its impurities?

A5: The choice between gradient and isocratic elution depends on the complexity of the sample. For separating sildenafil from a few known impurities with similar retention times, an optimized isocratic method may be sufficient and offer faster run times.[4] However, for analyzing a wide range of impurities with different polarities, a gradient elution program will likely provide better separation and resolution.[1]

Experimental Protocols

Below are detailed methodologies for key HPLC experiments for the analysis of sildenafil and its impurities.

Method 1: Isocratic RP-HPLC Method

This method is suitable for routine quality control analysis.

  • Column: C18, 100 x 4.6 mm, 5.0 µm particle size.[3]

  • Mobile Phase: 0.1% Formic acid in water and methanol (B129727) in a 30:70 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: UV at 290 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Diluent: Methanol.[3]

Method 2: Gradient RP-HPLC Method for Impurity Profiling

This method is designed for the separation of a broader range of impurities.

  • Column: Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.05 M sodium dihydrogen phosphate (B84403) dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile in a 70:30 (v/v) ratio.[1]

  • Mobile Phase B: 0.05 M sodium dihydrogen phosphate dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile in a 40:60 (v/v) ratio.[1]

  • Gradient Program:

    Time (min) %B
    0 0
    30 100
    35 100
    40 0

    | 45 | 0 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm.[1]

  • Injection Volume: 20 µL.[1]

Method 3: USP Monograph Method (Assay and Organic Impurities)

This method is the official pharmacopeial method for sildenafil citrate (B86180).

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).

  • Mobile Phase: Prepare a filtered and degassed mixture of buffer and acetonitrile (70:30).

    • Buffer: Dilute 7 mL of triethylamine with water to 1 L and adjust with phosphoric acid to a pH of 3.0 ± 0.1.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Run Time: For organic impurities, the chromatograph should run for at least three times the retention time of sildenafil.

Data Presentation

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (USP)
Column C18, 100 x 4.6 mm, 5 µmWaters XTerra RP-18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic Acid:Methanol (30:70)A: Buffer:ACN (70:30) B: Buffer:ACN (40:60)Buffer:ACN (70:30)
pH Not specified5.63.0
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Detection 290 nm230 nm290 nm
Run Time ~30 min45 min>3x RT of Sildenafil

Visualizations

TroubleshootingWorkflow start Start: HPLC Problem Encountered problem Identify Problem: - Poor Peak Shape - Bad Resolution - Shifting Retention Times start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape Issue resolution Inadequate Resolution problem->resolution Resolution Issue retention_time Variable Retention Times problem->retention_time Retention Time Issue cause_peak Potential Causes: - Silanol Interactions - Column Overload - Wrong pH peak_shape->cause_peak cause_res Potential Causes: - Suboptimal Mobile Phase - High Flow Rate - Wrong Column resolution->cause_res cause_rt Potential Causes: - Inconsistent Mobile Phase - System Leaks - Temperature Fluctuations retention_time->cause_rt solution_peak Solutions: - Add TEA or Adjust pH - Reduce Sample Load - Use Base-Deactivated Column cause_peak->solution_peak solution_res Solutions: - Optimize Mobile Phase/Gradient - Reduce Flow Rate - Check Column cause_res->solution_res solution_rt Solutions: - Prepare Fresh Mobile Phase - System Maintenance - Use Column Oven cause_rt->solution_rt end End: Problem Resolved solution_peak->end solution_res->end solution_rt->end

Caption: Troubleshooting workflow for common HPLC issues.

MethodOptimization start Goal: Optimize Sildenafil and Impurity Separation column Column Selection (e.g., C18, Base-Deactivated) start->column mobile_phase Mobile Phase Optimization column->mobile_phase sub_mp Aqueous Component: - Buffer Type (Phosphate, Formate) - pH (3.0, 5.6) mobile_phase->sub_mp sub_org Organic Component: - Acetonitrile vs. Methanol - Isocratic vs. Gradient mobile_phase->sub_org detection Detector Settings (e.g., 290 nm) system_suitability System Suitability Testing: - Resolution - Tailing Factor - RSD detection->system_suitability sub_org->detection system_suitability->mobile_phase Fail validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision system_suitability->validation Pass end Final Optimized Method validation->end

Caption: Logical workflow for HPLC method optimization.

References

Technical Support Center: Chromatography of Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of desethyl sildenafil (B151), particularly peak tailing.

Troubleshooting Guide

Issue: Peak Tailing for Desethyl Sildenafil

Peak tailing is a common issue in the chromatography of basic compounds like this compound, where the peak is not symmetrical and has a trailing edge.[1] This can compromise the accuracy and reproducibility of quantification.[1] The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based columns.[1]

Below is a step-by-step guide to troubleshoot and resolve peak tailing.

Step 1: Evaluate and Optimize Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[2] For a basic compound like this compound (predicted pKa ≈ 7.02), a low pH mobile phase is generally recommended.[3]

  • Action: Adjust the mobile phase to a pH of approximately 3.0. This can be achieved by adding 0.1% formic acid or by using a buffer adjusted with phosphoric acid.[1][4] At this low pH, the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary interactions that cause peak tailing.[1]

  • Protocol: See Experimental Protocol 1: Mobile Phase pH Adjustment.

Step 2: Incorporate a Mobile Phase Additive

If pH adjustment alone is insufficient, a mobile phase additive can be used to further reduce silanol interactions.

  • Action: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of around 0.2-0.5%.[5][6] TEA will preferentially interact with the active silanol sites, effectively masking them from this compound.

  • Protocol: See Experimental Protocol 2: Using a Mobile Phase Additive.

Step 3: Assess and Select an Appropriate Column

The choice of HPLC column plays a significant role in achieving good peak symmetry.

  • Action:

    • Ensure your current column is not old or contaminated, which can lead to poor peak shape.[1] If necessary, flush it with a strong solvent or replace it.[1]

    • For analyzing basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping.[1] End-capped columns have fewer accessible silanol groups.

    • Consider alternative stationary phases, such as a Phenyl-Hexyl or a Cyano column, which can offer different selectivity and potentially improve peak shape.[2]

Step 4: Optimize Injection and Sample Parameters

Overloading the column is a common cause of peak tailing.[1]

  • Action:

    • Reduce the injection volume or dilute the sample to avoid saturating the stationary phase.[1]

    • Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a tailing peak for this compound?

A1: An ideal chromatographic peak is symmetrical (Gaussian). A tailing peak for this compound will be asymmetrical, with the latter half of the peak being broader than the front half. This distortion can make accurate integration of the peak area challenging.[2]

Q2: Why is peak tailing more common for basic compounds like this compound?

A2: Peak tailing for basic compounds is often due to strong interactions with acidic silanol groups on the surface of silica-based stationary phases in reversed-phase chromatography.[1] These secondary interactions cause some of the analyte molecules to be retained longer than others, resulting in a "tail."

Q3: Can the mobile phase composition, other than pH, affect peak tailing?

A3: Yes. The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape.[1] Additionally, the buffer concentration can play a role; a higher buffer concentration can sometimes help to improve peak symmetry.

Q4: My sildenafil peak looks good, but the this compound peak is tailing. Why would this be?

A4: While structurally similar, sildenafil and this compound have slightly different chemical properties, which can affect their interaction with the stationary phase. Even small differences in their basicity can lead to different degrees of interaction with residual silanols, resulting in one compound exhibiting more tailing than the other under the same chromatographic conditions.

Q5: What are the acceptance criteria for peak tailing?

A5: The tailing factor (Tf) is a measure of peak symmetry. A Tf of 1.0 indicates a perfectly symmetrical peak. For many applications, a tailing factor of not more than 1.5 is considered acceptable.

Quantitative Data Summary

Table 1: Mobile Phase Conditions for Sildenafil and Metabolites

ParameterRecommended Value/RangeRationale
pH 3.0 ± 0.1Suppresses silanol ionization, minimizing secondary interactions with basic analytes.[4]
Buffer Phosphate or Ammonium AcetateProvides stable pH control.[7]
Organic Modifier Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.[5]
Additive (Optional) 0.1% Formic Acid or 0.2-0.5% Triethylamine (TEA)Formic acid helps maintain low pH.[1] TEA acts as a silanol-masking agent.[5]

Table 2: Typical HPLC Method Parameters for Sildenafil and this compound

ParameterExample Condition 1Example Condition 2
Column C18, 5 µm, 4.6 x 250 mm[6]C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Methanol:0.5% TEA (15:26:59 v/v/v)[5]Acetonitrile:Phosphate Buffer (70:30 v/v), pH 7.0
Flow Rate 1.0 mL/min[5]0.8 mL/min
Detection UV at 290 nm[5]UV at 228 nm
Column Temperature 30 °C[4]Ambient

Experimental Protocols

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Buffer Preparation: Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).

  • pH Adjustment: Titrate the buffer with an acid (e.g., phosphoric acid) to a final pH of 3.0 ± 0.1.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the sample.

Experimental Protocol 2: Using a Mobile Phase Additive (Triethylamine)

  • Mobile Phase Preparation: Prepare the mobile phase as usual (aqueous buffer and organic modifier).

  • Additive Introduction: Add triethylamine (TEA) to the aqueous component of the mobile phase to a final concentration of 0.2-0.5% (v/v) before pH adjustment.

  • pH Adjustment: Adjust the pH of the aqueous phase containing TEA to the desired value (e.g., 3.0) using an acid like phosphoric acid.

  • Final Mobile Phase: Mix the TEA-containing aqueous phase with the organic modifier.

  • System Equilibration: Equilibrate the HPLC system thoroughly with the new mobile phase before analysis.

Visualizations

PeakTailingTroubleshooting start Peak Tailing Observed for this compound step1 Step 1: Adjust Mobile Phase pH (Target pH ~3.0) start->step1 step2 Step 2: Add Mobile Phase Additive (e.g., 0.2-0.5% TEA) step1->step2 If tailing persists step3 Step 3: Evaluate Column (Check age, consider end-capped) step2->step3 If tailing persists step4 Step 4: Optimize Sample/Injection Parameters (Reduce concentration/volume) step3->step4 If tailing persists end_node Symmetrical Peak Achieved step4->end_node Resolution

Caption: A logical workflow for troubleshooting peak tailing.

Caption: Interaction between this compound and silanol groups.

References

Technical Support Center: Desethyl Sildenafil Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of Desethyl sildenafil (B151). Our goal is to help you mitigate matrix effects and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Desethyl sildenafil?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1] For instance, phospholipids (B1166683) in plasma are a common source of matrix effects in LC-MS/MS analysis.[3]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A2: Several sample preparation methods can effectively reduce matrix effects:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3][4][5] SPE can yield high analyte recovery and cleaner extracts, leading to improved sensitivity and reproducibility.[5]

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for separating this compound from the sample matrix.[6][7]

  • Protein Precipitation: While simpler and faster, protein precipitation may be less effective at removing all matrix interferences compared to SPE or LLE.[8]

The choice of method depends on the sample matrix, required sensitivity, and available resources.

Q3: How can I assess the extent of matrix effects in my assay?

A3: Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of the analyte indicates the presence of matrix effects.[3]

  • Post-Extraction Spike Method: In this method, the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[2][3] The ratio of these responses provides a quantitative measure of the matrix effect.[2]

Q4: Is the use of an internal standard necessary for this compound quantification?

A4: Yes, using a suitable internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled (SIL) internal standard, such as Sildenafil-d8 (B126156) or Desmethyl sildenafil-d8, is the gold standard.[1][6][7][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise results.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[6][9] Adjusting the pH can improve peak shape.
Column contamination or degradation.Use a guard column to protect the analytical column.[5] If the column is contaminated, try washing it with a strong solvent. If performance does not improve, replace the column.
Low Signal Intensity or Sensitivity Ion suppression due to matrix effects.Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[4][5]
Suboptimal mass spectrometer settings.Optimize MS parameters such as collision energy and cone voltage for this compound.[7]
Inefficient ionization.Ensure the mobile phase is compatible with the ionization source (e.g., ESI). The addition of modifiers like formic acid can improve protonation in positive ion mode.[8]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and freshly prepared mobile phases.[9] Flush the LC system to remove any contaminants.
Dirty ion source.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inconsistent Results (Poor Precision) Variability in sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures.
Uncompensated matrix effects.Use a stable isotope-labeled internal standard to correct for variations.[1][6][7]
System instability.Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on methodologies developed for the extraction of sildenafil and its metabolites from biological fluids.[3][5]

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Desmethyl sildenafil-d8)

  • Methanol (B129727) (conditioning solvent)

  • Water (equilibration solvent)

  • 5% Methanol in water (wash solvent)

  • Acetonitrile (elution solvent)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS working solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical LC-MS/MS parameters for the analysis of this compound.[3][6][11]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: Isocratic elution with 95% Mobile Phase B[6]

  • Flow Rate: 0.6 mL/min[6]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 461.3 → 283.4[6]

    • Sildenafil (for reference): m/z 475.2 → 283.4[6]

    • Desmethyl sildenafil-d8 (IS): m/z 469.4 → 283.4[6]

  • Ion Source Temperature: 500°C

  • Collision Gas: Argon

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound (N-desmethyl sildenafil) in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOQ (ng/mL)
This compound0.5 - 500.0≥ 0.99870.5
Sildenafil1.0 - 1000.0≥ 0.99981.0
Data adapted from a validated LC-MS/MS method.[6]

Table 2: Accuracy and Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compound1.3 - 3.12.8 - 4.395.3 - 96.395.0 - 97.2
Sildenafil1.5 - 5.12.2 - 3.497.3 - 98.396.7 - 97.2
Data represents the range of values across different quality control levels.[6]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
This compoundSolid-Phase Extraction~80
SildenafilSolid-Phase Extraction~80
Data from a method using solid-phase extraction.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc Inject ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for this compound analysis.

matrix_effect_mitigation cluster_strategies Mitigation Strategies center_node Accurate Quantification of this compound sample_prep Effective Sample Preparation (SPE, LLE) sample_prep->center_node Reduces Interferences chromatography Optimized Chromatography chromatography->center_node Separates Analyte from Matrix internal_std Use of Stable Isotope- Labeled Internal Standard internal_std->center_node Compensates for Ion Suppression/ Enhancement dilution Sample Dilution dilution->center_node Minimizes Matrix Concentration

Caption: Strategies to mitigate matrix effects.

References

Technical Support Center: Analytical Method Transfer for Sildenafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the analytical method transfer (AMT) for sildenafil (B151) impurities.

Frequently Asked Questions (FAQs)

Q1: What is Analytical Method Transfer (AMT) and why is it crucial for sildenafil impurities analysis?

Analytical Method Transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[1][2] This process is critical for sildenafil impurities because it ensures that the analytical method for monitoring process-related impurities and degradation products provides consistent and reliable results regardless of the testing site (e.g., between R&D and QC labs, or between a company and a contract organization).[2][3][4] A successfully executed AMT guarantees data integrity, which is essential for regulatory compliance, product quality, and patient safety.[5]

Q2: What are the common process-related and degradation impurities of sildenafil?

Sildenafil can have several impurities that arise during synthesis or from degradation.[6] The drug is particularly susceptible to degradation under oxidative and alkaline stress conditions.[7][8][9] Common impurities identified in literature include Sildenafil N-oxide, Desmethyl sildenafil, and various process-related substances often designated as Impurity A, B, C, etc.[3][6][10] According to ICH guidelines, impurities in a final drug substance must be controlled below specified thresholds (e.g., <0.10% for unknown impurities).[6]

Q3: What are the primary challenges faced during the transfer of an HPLC method for sildenafil impurities?

The most common challenges include:

  • Inadequate Method Robustness: The original method may not be sufficiently robust to handle minor variations in operational parameters between labs.[7]

  • Differences in Instrumentation: Discrepancies between the HPLC/UPLC systems in the transferring and receiving labs (e.g., dwell volume, detector differences) can lead to shifts in retention time and altered resolution.[2][5]

  • Poor Communication and Documentation: Incomplete method details, lack of a comprehensive transfer protocol, and ineffective communication between labs are frequent points of failure.[1][2]

  • Undefined Acceptance Criteria: The protocol must clearly define the criteria for a successful transfer before the process begins.[1][11]

  • Insufficient Analyst Training: Analysts at the receiving site must be thoroughly trained on the nuances of the analytical procedure.[5]

  • Inconsistent Reagent and Column Quality: Variations in chemical reagents, solvents, and especially the stationary phase (column) can significantly impact separation.

Q4: What are the recognized strategies for performing an Analytical Method Transfer?

There are four primary strategies for an AMT, and the choice should be based on a risk assessment that considers the method's complexity and the receiving lab's experience.[4]

  • Comparative Testing: This is the most common approach, where a predefined number of identical samples are analyzed by both the transferring and receiving labs, and the results are compared against pre-set acceptance criteria.[4][12]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method, often performing the intermediate precision or reproducibility experiments.[4][11][12] This is common when a method is transferred from a development to a QC site before full validation is complete.[11]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method as defined by ICH Q2(R2) guidelines.[4][13] This may be necessary if the original validation is insufficient or significant changes are made to the method.[4][11]

  • Transfer Waiver: A waiver is possible under specific, well-justified circumstances, such as when the receiving lab is already familiar with the product and procedure, the method is a simple compendial method, or the new method is very similar to one already in use at the receiving site.[2][5]

Troubleshooting Guide

Q5: We are observing poor resolution between sildenafil and a known impurity (e.g., Sildenafil N-oxide). What should we investigate?

Poor resolution is a common issue. A systematic investigation is required:

  • Column Health: Verify the column's performance. Check the theoretical plates and tailing factor from the system suitability test. The column may be aging or contaminated. Consider flushing or replacing it.

  • Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared exactly as described in the method. Small deviations in pH can significantly affect the retention and resolution of ionizable compounds like sildenafil and its impurities.[7][9]

  • Instrument Parameters:

    • Temperature: Check that the column oven temperature is correct and stable.[9]

    • Flow Rate: Confirm the flow rate is accurate. Deliberate, minor changes (±0.1 mL/min) are part of robustness testing and can impact resolution.[7]

    • Gradient Profile: If using a gradient method, verify the gradient pump is mixing the mobile phases correctly. Differences in system dwell volume can alter the gradient profile delivered to the column.

  • Sample Overload: Injecting too concentrated a sample can lead to broad peaks and poor resolution. Try injecting a diluted sample.

Q6: The retention times for our impurities are shifting and do not match the transferring lab's chromatograms. Why?

Retention time shifts are typically caused by differences in the HPLC system or the mobile phase.

  • HPLC System Dwell Volume: The most common cause, especially in gradient methods, is a difference in the "dwell volume" (the volume from the point of solvent mixing to the head of the column) between the two HPLC systems. This can be compensated for by adjusting the initial gradient hold time.

  • Mobile Phase pH and Composition: As with resolution, incorrect pH or solvent ratios will alter retention times. Re-prepare the mobile phase carefully.[7][9]

  • Column Temperature: Inconsistent or incorrect column temperature will cause retention times to drift. Ensure the column compartment is stable at the specified temperature.[9]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection. Insufficient equilibration can lead to drifting retention times in the initial runs.

Q7: Our impurity quantitation results are inconsistent and do not meet the acceptance criteria. What are the potential causes?

Inaccurate quantitation can undermine the entire transfer. Check the following:

  • Integration Parameters: Ensure that the peak integration parameters are consistent between the two labs. The transferring lab should provide examples of correctly integrated chromatograms.[2]

  • Standard and Sample Preparation: Any error in weighing standards or samples, or in dilution steps, will directly impact the final calculation. Review all preparation steps.

  • Reference Standard Quality: Verify the purity and certificate of analysis for the reference standards being used.

  • Detector Response: Ensure the UV detector wavelength is set correctly.[7][10] Check the lamp intensity and perform a detector calibration if necessary.

  • Sample Stability: Sildenafil can degrade under certain conditions.[9][14] Ensure that sample solutions are stable over the duration of the analysis. A stability study of the sample solution is often part of method validation.[14]

Q8: We are observing significant peak tailing for the sildenafil peak. How can we improve the peak shape?

Peak tailing can compromise both resolution and integration accuracy.

  • Mobile Phase pH: The pH of the mobile phase should be optimal for the analyte. For basic compounds like sildenafil, a low pH buffer (e.g., pH 3.0) is often used to ensure the analyte is in a single ionic form.[10]

  • Column Issues: Peak tailing can be caused by secondary interactions with active sites on the silica (B1680970) packing. Using a high-purity, end-capped column can help. The column may also be contaminated or voided at the inlet; reversing and flushing (if the manufacturer allows) or replacing the column may be necessary.

  • Buffer Concentration: Insufficient buffer capacity can lead to poor peak shape. Ensure the buffer concentration is adequate for the sample load.

Q9: We are seeing new, unexpected peaks in our chromatograms that were not reported by the transferring lab. What is their source?

New peaks can arise from several sources:

  • Sample/Standard Degradation: The sample may have degraded during shipping or storage. Sildenafil is known to degrade in oxidative conditions.[8][9]

  • Contamination: The new peaks could be from contaminated solvents, glassware, or the sample itself. Analyze a blank (diluent) injection to rule out system contamination.

  • Placebo/Excipient Interference: If analyzing a formulated product, an excipient may be interfering with the chromatogram. An analysis of a placebo sample is recommended to identify such peaks.[2]

  • Higher Resolution System: The receiving lab's system (e.g., a UPLC) might have higher resolving power than the transferring lab's system (e.g., an HPLC), revealing a co-eluting impurity that was previously hidden.

Data & Experimental Protocols

Data Summary Tables

Table 1: Common Sildenafil Impurities & Typical Chromatographic Parameters

Impurity NamePotential SourceTypical Relative Retention Time (RRT)
Sildenafil N-oxideDegradation (Oxidative)~1.2[10]
Sildenafil Related Compound ASynthesis~1.7[10]
Desmethyl SildenafilSynthesisVaries with method
Process Impurities (e.g., A, B, C)SynthesisVaries with method[3][7]

Table 2: Example HPLC Method Parameters for Sildenafil Impurity Analysis (This is a representative method compiled from public sources. The specific method protocol must be followed exactly.)

ParameterSetting
Column Ascentis® Express C18, 150 x 4.6 mm, 5 µm[10]
Mobile Phase Buffer:Methanol:Acetonitrile (58:25:17, v/v/v)[10]
Buffer: 7 mL triethylamine (B128534) in 1 L water, adjusted to pH 3.0 with phosphoric acid.[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Detection UV at 290 nm[10]
Injection Volume 10 µL[10]
Run Time Not less than 3 times the retention time of the sildenafil peak[10]

Table 3: Example Acceptance Criteria for Comparative Testing in AMT

Test ParameterAcceptance Criteria
Resolution Resolution between critical pairs (e.g., Sildenafil and N-oxide) ≥ 2.5[10]
Tailing Factor Tailing factor for the sildenafil peak ≤ 1.5[10]
Precision (RSD) RSD of peak areas for 6 replicate injections of standard ≤ 0.85%[10]
Impurity Quantitation Difference in mean results between labs should be evaluated. For low-level impurities, a recovery of 80-120% for spiked samples is often used.[11]
Retention Time (RT) %RSD of RT for principal peak should be ≤ 2.0%.
Detailed Experimental Protocol: Sample HPLC Method

Objective: To provide a detailed methodology for the determination of sildenafil and its related substances based on established methods.[10]

1. Materials and Reagents:

  • Sildenafil Citrate Reference Standard

  • Sildenafil Impurity Reference Standards (e.g., N-oxide, Related Compound A)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine

  • Phosphoric Acid

  • Deionized Water

2. Preparation of Solutions:

  • Buffer Solution: Add 7 mL of triethylamine to 1000 mL of deionized water. Stir and adjust the pH to 3.0 ± 0.1 with phosphoric acid.[10]

  • Mobile Phase: Mix the Buffer Solution, Methanol, and Acetonitrile in the ratio of 58:25:17.[10] Filter and degas.

  • Diluent: Use the Mobile Phase as the diluent.[10]

  • Standard Solution: Prepare a solution of Sildenafil Citrate in the diluent at a concentration of approximately 0.7 mg/mL.[10]

  • System Suitability Solution (SSS): To generate the N-oxide impurity for resolution checks, dissolve ~70 mg of Sildenafil Citrate in 1 mL of a 2:1 solution of hydrogen peroxide and anhydrous formic acid. Let it stand for at least 10 minutes, then dilute to 250 mL with the mobile phase.[10] This solution will contain both sildenafil and sildenafil N-oxide.

  • Sample Solution: Prepare the test sample (e.g., from crushed tablets) in the diluent to achieve a final nominal concentration of 0.7 mg/mL of Sildenafil Citrate.[10]

3. Chromatographic Conditions:

  • Use the parameters outlined in Table 2 .

4. System Suitability:

  • Inject the diluent to ensure no interfering peaks are present.

  • Inject the Standard Solution six times. The relative standard deviation (RSD) of the sildenafil peak area should not be more than 0.85%.[10]

  • Inject the System Suitability Solution. The resolution between the sildenafil peak and the sildenafil N-oxide peak must be not less than 2.5.[10] The tailing factor for the sildenafil peak should not be more than 1.5.[10]

5. Procedure:

  • Inject the prepared Sample Solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of each impurity using the appropriate formulas, typically relative to the area of the main sildenafil peak from a diluted standard or by using external standards for known impurities.

Visual Guides & Workflows

Analytical Method Transfer Workflow

AMT_Workflow start Start AMT Process team 1. Form Cross-Functional Transfer Team (TL & RL) start->team gap 2. Conduct Gap Analysis & Risk Assessment team->gap protocol 3. Develop & Approve Transfer Protocol (incl. Acceptance Criteria) gap->protocol training 4. Train RL Analysts & Qualify Equipment protocol->training execute 5. Execute Protocol (e.g., Comparative Testing) training->execute evaluate 6. Evaluate Results vs. Acceptance Criteria execute->evaluate investigate 7a. Investigate Deviations & Implement CAPA evaluate->investigate Criteria NOT Met report 7b. Compile Final Transfer Report evaluate->report Criteria Met investigate->execute Re-execute end AMT Complete report->end

Caption: High-level workflow for a successful analytical method transfer process.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution start Problem: Poor Peak Resolution check_col Check Column Health start->check_col col_perf System Suitability OK? check_col->col_perf Yes replace_col Flush or Replace Column check_col->replace_col No col_perf->replace_col No check_mp Check Mobile Phase col_perf->check_mp Yes replace_col->start mp_prep Verify pH & Composition check_mp->mp_prep check_inst Check Instrument mp_prep->check_inst inst_params Verify Flow Rate & Column Temperature check_inst->inst_params check_sample Check Sample inst_params->check_sample sample_conc Dilute Sample & Re-inject check_sample->sample_conc resolved Problem Resolved sample_conc->resolved

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Enhancing Desethyl Sildenafil Detection in Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Desethyl sildenafil (B151) detection in various biofluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Desethyl sildenafil in biofluids?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound in biological matrices like plasma and urine.[1][2][3][4] This technique offers high selectivity and sensitivity, allowing for detection at very low concentrations.[5][6]

Q2: What are the key sample preparation techniques for analyzing this compound?

A2: The two primary sample preparation techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][5][7] LLE is a cost-effective method that separates the analyte from the sample matrix by partitioning it between two immiscible liquid phases.[7] SPE provides a more efficient and selective extraction, yielding cleaner samples.[5]

Q3: How can I improve the recovery of this compound during sample preparation?

A3: To improve recovery, optimize the pH of the sample and the choice of organic solvent for LLE.[7] For SPE, selecting the appropriate sorbent material (e.g., C8 and cation-exchange mixed-mode) is crucial for efficient extraction.[2]

Q4: What is the importance of using an internal standard?

A4: Using a stable isotope-labeled internal standard, such as Sildenafil-d8 or N-desmethyl sildenafil-d8, is highly recommended.[1][8][9] The internal standard helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[8][9]

Q5: What are the typical linear ranges and limits of quantification for this compound?

A5: Validated LC-MS/MS methods have demonstrated a linear concentration range for N-desmethyl sildenafil from 0.5 to 500.0 ng/mL.[1][10] The lower limit of quantification (LLOQ) is typically around 0.5 to 1.0 ng/mL in human plasma.[1][2][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity or poor sensitivity Inefficient extraction of the analyte.Optimize the sample preparation method. For LLE, adjust the pH and test different organic solvents. For SPE, ensure the correct sorbent is used and the elution solvent is appropriate.[2][7]
Suboptimal mass spectrometer settings.Optimize the MS parameters, including the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 461.3 → 283.4).[1]
Matrix effects suppressing the signal.Use a more effective sample cleanup method like SPE.[2][5] Employing a deuterated internal standard can also help mitigate matrix effects.[8][9]
High background noise Contamination from the sample matrix or solvents.Ensure high-purity solvents and reagents are used. A more thorough sample cleanup can reduce matrix interference.
Carryover from previous injections.Implement a robust wash cycle for the autosampler and chromatographic column between injections.
Poor peak shape Incompatible reconstitution solvent.Ensure the final extract is dissolved in a solvent that is compatible with the mobile phase.[7]
Issues with the chromatographic column.Check the column for degradation or contamination. A guard column can help protect the analytical column.[5]
Inconsistent results Variability in sample preparation.Automating the extraction process can improve reproducibility.[2] Ensure precise and consistent handling at each step.
Analyte instability.Investigate the stability of this compound under the storage and experimental conditions used. Analytes have been found to be stable through three freeze/thaw cycles.[1][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of N-desmethyl sildenafil.

Table 1: Performance of a Validated LC-MS/MS Method [1][10]

ParameterSildenafilN-desmethyl sildenafil
Linear Range1.0–1000.0 ng/mL0.5–500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9998≥ 0.9987
Intra-day Precision (%CV)1.5 to 5.11.3 to 3.1
Inter-day Precision (%CV)2.2 to 3.42.8 to 4.3
Intra-day Accuracy (%)97.3 to 98.395.3 to 96.3
Inter-day Accuracy (%)96.7 to 97.295.0 to 97.2

Table 2: Performance of a Solid-Phase Extraction Method [5]

ParameterSildenafilUK-103,320 (N-desmethyl sildenafil)
Limit of Detection (LOD)1 ng/mL1 ng/mL
Linear Dynamic Range2-800 ng/mL4-800 ng/mL
Intra-day Relative Error≤ 6%≤ 6%
Intra-day RSDwithin 4%within 4%
Inter-day Relative Error≤ 4%≤ 4%
Inter-day RSDwithin 12%within 12%
Recovery~80%~80%

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE) for Human Plasma[1][7]
  • Sample Preparation:

    • To a centrifuge tube, add the plasma sample.

    • Add the internal standard (e.g., sildenafil-d8, N-desmethyl sildenafil-d8).[1]

    • Alkalinize the sample by adding a suitable buffer.

  • Extraction:

    • Add a precise volume of an appropriate organic extraction solvent.

    • Vortex the mixture thoroughly to ensure efficient extraction.

    • Centrifuge the sample to achieve a clear separation of the organic and aqueous layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer, which contains the analytes, to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a suitable solvent that is compatible with the LC-MS/MS system.

    • The sample is now ready for injection and analysis.

Method 2: Solid-Phase Extraction (SPE) for Postmortem Specimens[5]
  • Sample Preparation:

    • Prepare calibrators, controls, and postmortem fluid and tissue specimens.

  • Extraction:

    • Utilize a solid-phase extraction column.

    • Condition the column with appropriate solvents.

    • Load the prepared sample onto the column.

    • Wash the column to remove interferences.

    • Elute the analytes with a suitable elution solvent.

  • Analysis:

    • Analyze the eluate by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Biofluid Biofluid Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., Sildenafil-d8) Biofluid->Add_IS LLE Liquid-Liquid Extraction (pH adjustment, solvent addition) Add_IS->LLE Method 1 SPE Solid-Phase Extraction (Conditioning, Loading, Washing, Elution) Add_IS->SPE Method 2 Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: General experimental workflow for this compound detection.

LLE_Workflow start Start: Plasma Sample + Internal Standard ph_adjust pH Adjustment (Alkalinization) start->ph_adjust add_solvent Add Organic Extraction Solvent ph_adjust->add_solvent vortex Vortex Thoroughly add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).

References

Technical Support Center: Overcoming Poor Peak Shape in the Analysis of Sildenafil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the analysis of sildenafil (B151) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the analysis of sildenafil and its analogs?

A1: Poor peak shape, such as tailing, fronting, or splitting, in the analysis of sildenafil and its basic analogs is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. Sildenafil is a basic compound, making it susceptible to interactions with acidic silanol (B1196071) groups on the surface of silica-based columns, a primary cause of peak tailing.[1] Other common causes include column overload, inappropriate mobile phase pH, and issues with the injection solvent.[1]

Q2: How does mobile phase pH affect the peak shape of sildenafil?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like sildenafil.[2][3][4] Sildenafil has two pKa values, and maintaining a consistent ionization state is key to achieving symmetrical peaks.[5] Operating at a low pH (e.g., around 3.0) can protonate the sildenafil molecule, leading to improved peak shape.[1][6] Conversely, a pH close to the analyte's pKa can lead to poor peak shapes.[4] It is generally recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure it is in a single ionic form.[3][7][8]

Q3: What is peak tailing and how can it be minimized for sildenafil analysis?

A3: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. For basic compounds like sildenafil, this is frequently caused by strong interactions with acidic silanol groups on the silica-based stationary phase.[1][9] To minimize tailing, consider the following:

  • Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.[1]

  • Lower the mobile phase pH: A low pH (e.g., 2-4) will protonate sildenafil and suppress the ionization of silanol groups, minimizing unwanted interactions.[3]

  • Add a mobile phase modifier: Additives like triethylamine (B128534) (TEA) can compete with sildenafil for active sites on the stationary phase, masking the silanol groups and improving peak symmetry.[6]

  • Reduce sample load: Injecting too much sample can lead to column overload and peak tailing.[1]

Q4: My sildenafil peak is fronting. What could be the cause and how do I fix it?

A4: Peak fronting, where the initial part of the peak is broader than the end, is less common than tailing for basic compounds but can occur. Potential causes include:

  • High sample concentration: Overloading the column with a highly concentrated sample can lead to fronting. Try diluting your sample.

  • Incompatible injection solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.[1]

  • Column degradation: A void at the column inlet can also lead to peak fronting.

Q5: I am observing split peaks for sildenafil or its analogs. What are the likely reasons?

A5: Split peaks can be caused by several factors:

  • Co-eluting compounds: If an impurity or a closely related analog has a very similar retention time, it can appear as a shoulder or a split peak.[10]

  • Column issues: A partially blocked frit or a void in the column packing can disrupt the sample band, causing it to split.[10]

  • Injection problems: Issues with the autosampler or injection valve can lead to a split injection of the sample.

  • Sample solvent effects: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.[10] For deuterated internal standards, isotopic variants or impurities can sometimes lead to split peaks.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Peak Fronting and Splitting

Caption: Troubleshooting guide for peak fronting and splitting.

Data Presentation

Table 1: Recommended Mobile Phase Conditions for Sildenafil Analysis

ParameterRecommended Value/CompositionRationale
pH 2.8 - 4.0Suppresses silanol ionization and ensures sildenafil is in a single protonated state, improving peak shape.[3][11]
Buffer Phosphate, Formate, or AcetateMaintains a stable pH throughout the analysis.[3]
Organic Modifier Acetonitrile (B52724) or Methanol (B129727)Acetonitrile is often preferred as it can provide better peak shape and resolution.[12]
Additive (Optional) Triethylamine (TEA) (e.g., 0.2-0.5%)Acts as a silanol-masking agent to reduce peak tailing.[6]

Table 2: Summary of HPLC Method Parameters from Literature

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Inertsil C18 (150 x 4.6 mm, 5 µm)Acetonitrile/Phosphate Buffer (70:30, v/v), pH 7.00.8228[13]
Hypersil BDS-C18 (125 x 4 mm, 5 µm)Acetonitrile/Phosphate Buffer (29:71, v/v), pH 2.81.5285[11]
Ascentis® Express C18 (150 x 4.6 mm, 5 µm)Buffer (Water with 0.7% TEA, pH 3.0 with Phosphoric Acid)/Methanol/Acetonitrile (58:25:17, v/v/v)1.0290
C18 (100 x 4.6 mm, 5.0 µm)0.1% Formic Acid and Methanol0.5-[14]

Experimental Protocols

Protocol 1: HPLC-UV Method for Sildenafil and Related Substances

This protocol is based on the USP monograph for sildenafil citrate.

  • Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of buffer, methanol, and acetonitrile (58:25:17, v/v/v).

    • Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Weigh and powder not fewer than 20 tablets.

    • Transfer a portion of the powder, equivalent to about 50 mg of sildenafil, to a 50-mL volumetric flask.

    • Add about 30 mL of diluent (mobile phase) and sonicate for 15 minutes.

    • Dilute with diluent to volume and mix.

    • Centrifuge a portion of this solution and then pass it through a 0.45-µm filter.

Protocol 2: UPLC-MS/MS Method for Sildenafil and Analogs

This protocol is a general representation based on methods for the analysis of sildenafil and its analogs in various products.[15][16]

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[6]

    • B: Acetonitrile.[6]

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the compounds, and then returning to initial conditions for re-equilibration. For example, 20% B to 50% B over 6 minutes.[15][16]

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 1 µL.[6]

  • Detection: Mass Spectrometry (MS/MS) in positive ion mode.[6]

  • Sample Preparation:

    • For solid samples, crush the tablet or empty the capsule and weigh a portion of the powder.

    • Extract with a suitable solvent such as methanol by sonicating for approximately 20 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.22-µm filter.

    • Dilute the filtered solution with the initial mobile phase composition before injection.

Mandatory Visualization

Structures of Sildenafil and Common Analogs

Caption: Sildenafil and its common structural analogs.[17][18][19][20]

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Desethyl Sildenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic studies and bioequivalence assessments. Desethyl sildenafil (B151), the primary active metabolite of sildenafil, requires robust and validated analytical methods for its precise measurement in biological matrices. This guide provides a comparative overview of two distinct high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the determination of Desethyl sildenafil, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and sample throughput. Below is a summary of the performance characteristics of two validated methods for the quantification of this compound in human plasma.

ParameterMethod 1: HPLC-MS/MSMethod 2: UPLC-MS/MS
Linearity Range 0.5 - 500.0 ng/mL[1][2]1.0 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]1.0 ng/mL[3]
Accuracy (Intra-day) 95.3% to 96.3%[1][2]>99%[3]
Accuracy (Inter-day) 95.0% to 97.2%[1][2]>99%[3]
Precision (Intra-day RSD%) 1.3% to 3.1%[1][2]<10%[3]
Precision (Inter-day RSD%) 2.8% to 4.3%[1][2]<10%[3]
Mean Recovery Not explicitly stated>90%[3]
Sample Preparation Liquid-Liquid Extraction[1][2]Protein Precipitation[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols for the two compared methods.

Method 1: HPLC-MS/MS with Liquid-Liquid Extraction

This method utilizes a liquid-liquid extraction for sample cleanup followed by HPLC-MS/MS analysis.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add the internal standard (N-desmethyl sildenafil-d8).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

3. Mass Spectrometry Conditions:

  • Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.

  • Transitions:

Method 2: UPLC-MS/MS with Protein Precipitation

This method employs a simpler and faster protein precipitation technique for sample preparation coupled with UPLC-MS/MS for high-throughput analysis.[3]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add an internal standard (Sildenafil-d8).[3]

  • Precipitate proteins by adding acetonitrile.[3]

  • Vortex and centrifuge the sample.

  • Inject the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm).[3]

  • Mobile Phase: Gradient elution with:

    • Aqueous phase: 2 mM ammonium formate (B1220265) with 0.1% formic acid in water.[3]

    • Organic phase: Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

3. Mass Spectrometry Conditions:

  • Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.[3]

  • Transitions:

    • N-desmethylsildenafil: m/z 461.20 → 283.30[3]

    • Sildenafil-d8 (IS): m/z 483.30 → 108.10[3]

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for its intended purpose. The following diagram illustrates the key stages involved in this process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Application MethodDevelopment Method Development & Optimization Specificity Specificity & Selectivity MethodDevelopment->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis Method Validated

References

A Comparative Analysis of the Pharmacological Activity of Sildenafil and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action involves the prevention of cyclic guanosine (B1672433) monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation.[2] Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 (major route) and CYP2C9 (minor route).[3] The major circulating and active metabolite is N-desmethyl sildenafil (UK-103,320).[3] This guide will compare the in vitro activity and pharmacokinetic properties of sildenafil and N-desmethyl sildenafil.

Quantitative Comparison of Activity and Pharmacokinetics

The following table summarizes the key quantitative parameters for sildenafil and N-desmethyl sildenafil based on published data.

ParameterSildenafilN-desmethyl sildenafilReference
PDE5 Inhibitory Potency (IC50) ~3.5 - 8.5 nMApproximately 50% of sildenafil's potency[4]
Plasma Concentration -Approximately 40% of sildenafil's concentration[5][6]
Contribution to Pharmacological Effect -Approximately 20% of sildenafil's effect[5][6]
Plasma Protein Binding ~96%~96%[6]
Terminal Half-life (t1/2) ~3-5 hours~4 hours[6][7]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial experiment for evaluating the potency of PDE5 inhibitors. While specific experimental details can vary between studies, a general methodology is described below.

Determination of PDE5 Inhibitory Activity (IC50)

Objective: To measure the concentration of an inhibitor (sildenafil or its metabolites) required to reduce the activity of the PDE5 enzyme by 50%.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • [³H]-cGMP (radiolabeled substrate)

  • Inhibitor compounds (sildenafil, N-desmethyl sildenafil)

  • Scintillation fluid and counter

  • Buffer solutions and other necessary reagents

General Procedure:

  • A reaction mixture is prepared containing the PDE5 enzyme, a known concentration of cGMP, and varying concentrations of the inhibitor compound in a suitable buffer.

  • The reaction is initiated by the addition of [³H]-cGMP.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the PDE5 enzyme to hydrolyze cGMP to 5'-GMP.

  • The reaction is terminated, often by boiling or the addition of a stop solution.

  • The unhydrolyzed [³H]-cGMP is separated from the hydrolyzed [³H]-5'-GMP, typically using chromatography or precipitation methods.

  • The amount of [³H]-5'-GMP produced is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Metabolism

The following diagrams illustrate the mechanism of action of sildenafil and its metabolic pathway.

Sildenafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's inhibition of PDE5 enhances cGMP levels.

Sildenafil Metabolism Sildenafil Sildenafil CYP3A4 CYP3A4 (major) Sildenafil->CYP3A4 CYP2C9 CYP2C9 (minor) Sildenafil->CYP2C9 Desethyl Desethyl sildenafil (Activity Data Unavailable) Sildenafil->Desethyl N,N-deethylation NDesmethyl N-desmethyl sildenafil (Active Metabolite) CYP3A4->NDesmethyl N-demethylation CYP2C9->NDesmethyl N-demethylation Further Further Metabolism NDesmethyl->Further

Caption: Primary metabolic pathways of sildenafil.

Discussion

The available data consistently indicate that N-desmethyl sildenafil is an active metabolite of sildenafil, contributing to the overall pharmacological effect. With approximately half the in vitro potency for PDE5 inhibition and plasma concentrations around 40% of the parent drug, its role is significant.[5][6][7] The similarity in plasma protein binding and terminal half-life between sildenafil and its N-desmethyl metabolite suggests comparable distribution and elimination characteristics.[6][7]

It is important to note the absence of publicly available quantitative data on the PDE5 inhibitory activity of this compound. While N,N-deethylation is a known metabolic pathway for sildenafil, the resulting metabolite's contribution to the drug's overall effect remains uncharacterized in the reviewed literature.

Conclusion

N-desmethyl sildenafil is a pharmacologically active metabolite that plays a notable role in the efficacy of sildenafil. Its PDE5 inhibitory activity, although lower than that of the parent compound, is substantial enough to contribute to the therapeutic effect. Further research would be beneficial to quantify the activity of other metabolites, such as this compound, to provide a more complete understanding of sildenafil's metabolic and pharmacological profile. This information is critical for drug development professionals in the design of new PDE5 inhibitors and for researchers investigating the clinical pharmacology of sildenafil.

References

A Comparative Guide to Inter-laboratory Quantification of Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Desethyl sildenafil (B151), the primary active metabolite of sildenafil. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The data presented is compiled from various validated methods reported in peer-reviewed scientific literature, offering a surrogate for a direct inter-laboratory comparison.

Quantitative Data Comparison

The following table summarizes the performance characteristics of different validated analytical methods for the quantification of Desethyl sildenafil (also referred to as N-desmethyl sildenafil) in human plasma. These methods, developed and validated in different laboratories, provide a basis for comparing their analytical figures of merit.

Parameter Method 1 Method 2 Method 3
Analytical Technique LC-MS/MSUPLC-MS/MSHPLC-MS/MS
Linearity Range (ng/mL) 0.5 - 500.0[1]3.9 - 1000[2]2.24 - 400.84[3]
Correlation Coefficient (r²) ≥ 0.9987[1]≥ 0.999[2]0.9973[3]
Intra-day Precision (%RSD) 1.3 - 3.1[1]< 15[2]Not explicitly stated
Inter-day Precision (%RSD) 2.8 - 4.3[1]< 15[2]Not explicitly stated
Intra-day Accuracy (%) 95.3 - 96.3[1]< 15 (%RSD)[2]Not explicitly stated
Inter-day Accuracy (%) 95.0 - 97.2[1]< 15 (%RSD)[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1]3.9[2]2.24[3]
Sample Preparation Liquid-Liquid Extraction[1]Protein Precipitation[2]Liquid-Liquid Extraction[3]
Internal Standard N-desmethyl sildenafil-d8[1]Not explicitly statedN-desmethyl sildenafil-d8[3]

Experimental Protocols

The methodologies summarized above represent robust and sensitive approaches for the quantification of this compound. Below are generalized experimental protocols based on the cited literature.

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method, adapted from a bioequivalence study, demonstrates high sensitivity and specificity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, an internal standard (N-desmethyl sildenafil-d8) is added.

    • The sample is then subjected to liquid-liquid extraction using an appropriate organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: For this compound, the transition monitored is m/z 461.3 → 283.4.[1]

Method 2: UPLC-MS/MS with Protein Precipitation

This method offers a simpler and faster sample preparation approach.

  • Sample Preparation (Protein Precipitation):

    • An internal standard is added to the plasma sample.

    • A precipitating agent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and injected into the UPLC-MS/MS system.[2]

  • Chromatographic and Mass Spectrometry Conditions:

    • While specific column and mobile phase details were not provided in the abstract, the method was developed using an UPLC system coupled with a tandem mass spectrometric detector.[2] The validation data, with an LLOQ of 3.9 ng/mL and accuracy and precision within 15%, indicates a robust method.[2]

Visualizations

Signaling Pathway of Sildenafil and this compound

Sildenafil and its active metabolite, this compound, are potent and selective inhibitors of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][5] PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil and this compound lead to increased levels of cGMP, which in turn results in smooth muscle relaxation and vasodilation.[5][6]

G cluster_upstream Upstream Signaling cluster_action Mechanism of Action cluster_downstream Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) sGC sGC GTP to cGMP GTP to cGMP sGC->GTP to cGMP Activates cGMP cGMP Sildenafil / this compound Sildenafil / this compound PDE5 PDE5 Sildenafil / this compound->PDE5 Inhibits cGMP->PDE5 Degradation Increased cGMP Increased cGMP Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation Increased cGMP->Protein Kinase G (PKG) Activation PKG Activation PKG Activation Smooth Muscle Relaxation / Vasodilation Smooth Muscle Relaxation / Vasodilation PKG Activation->Smooth Muscle Relaxation / Vasodilation

Mechanism of Sildenafil and this compound via PDE5 inhibition.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard 1. Extraction Extraction Add Internal Standard->Extraction 2. Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Method A Liquid-Liquid Extraction Liquid-Liquid Extraction Extraction->Liquid-Liquid Extraction Method B Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Final Extract Final Extract Evaporation & Reconstitution->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

General workflow for this compound quantification in plasma.

References

A Comparative Guide to Cross-Validation of LC-MS/MS Methods for Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust quantification of sildenafil (B151) and its primary active metabolite, N-desmethylsildenafil, in human plasma. The cross-validation of bioanalytical methods is a critical regulatory requirement to ensure data consistency and reliability when samples are analyzed at different laboratories or using different methodologies throughout a drug development program. This document outlines the experimental protocols and performance characteristics of two validated methods to aid researchers in selecting an appropriate method and designing a cross-validation study.

Comparative Summary of LC-MS/MS Method Performance

The following tables summarize the key validation parameters for two distinct LC-MS/MS methods for the analysis of sildenafil and its major metabolite, N-desmethylsildenafil. Both methods demonstrate the high sensitivity and selectivity required for pharmacokinetic and bioequivalence studies.

Table 1: Method Performance for Sildenafil

ParameterMethod 1Method 2
Linearity Range (ng/mL)5.0 - 1000.0[1]1.0 - 1000[2]
Lower Limit of Quantification (LLOQ) (ng/mL)5.0[1]1.0[2]
Accuracy (%)91.71 - 102.94 (within-batch) 95.42 - 101.54 (between-batch)[1]>99[2]
Precision (%RSD)0.24 - 11.36 (within-batch) 2.07 - 9.98 (between-batch)[1]<10[2]
Internal StandardClarithromycin[1]Sildenafil-d8[2][3]

Table 2: Method Performance for N-desmethylsildenafil

ParameterMethod 1Method 2
Linearity Range (ng/mL)1.00 - 200.0[1]1.0 - 1000[2]
Lower Limit of Quantification (LLOQ) (ng/mL)1.00[1]1.0[2]
Accuracy (%)91.71 - 109.66 (within-batch) 97.70 - 106.12 (between-batch)[1]>99[2]
Precision (%RSD)1.56 - 11.66 (within-batch) 2.33 - 9.20 (between-batch)[1]<10[2]
Internal StandardClarithromycin[1]Sildenafil-d8[2]

Experimental Protocols

Detailed methodologies for the two compared LC-MS/MS methods are provided below. These protocols highlight differences in sample preparation and chromatographic conditions that may influence method selection based on laboratory resources and throughput requirements.

Method 1: Liquid-Liquid Extraction with Isocratic Elution

This method utilizes a liquid-liquid extraction for sample cleanup, which can provide very clean extracts, followed by a simple isocratic chromatographic separation.

  • Sample Preparation: Liquid-Liquid Extraction.[1]

  • Internal Standard: Clarithromycin.[1]

  • Chromatographic Separation:

    • Column: Thermo Hypersil Gold C18 (50 x 2.1 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with 0.02% formic acid and acetonitrile (B52724) (30:70 v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Sildenafil: 475.0 → 100.3[1]

      • N-desmethylsildenafil: 461.2 → 310.8[1]

      • Clarithromycin (IS): 748.5 → 158.3[1]

Method 2: Protein Precipitation with Gradient Elution

This method employs a simpler and faster protein precipitation technique for sample preparation, coupled with a gradient elution to achieve high-resolution separation.

  • Sample Preparation: Protein Precipitation with acetonitrile.[2]

  • Internal Standard: Sildenafil-d8.[2][3]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: Gradient elution with 2 mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid in water and acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions (m/z):

      • Sildenafil: 475.30 → 100.10[2]

      • N-desmethylsildenafil: 461.20 → 283.30[2]

      • Sildenafil-d8 (IS): 483.30 → 108.10[2]

Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of these bioanalytical methods and the signaling pathway of sildenafil.

LC-MS/MS Cross-Validation Workflow cluster_method1 Method 1 Laboratory cluster_method2 Method 2 Laboratory M1_SamplePrep Sample Preparation (Liquid-Liquid Extraction) M1_LCMS LC-MS/MS Analysis (Isocratic Elution) M1_SamplePrep->M1_LCMS M1_Data Data Acquisition & Processing M1_LCMS->M1_Data Statistical_Analysis Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) M1_Data->Statistical_Analysis M2_SamplePrep Sample Preparation (Protein Precipitation) M2_LCMS LC-MS/MS Analysis (Gradient Elution) M2_SamplePrep->M2_LCMS M2_Data Data Acquisition & Processing M2_LCMS->M2_Data M2_Data->Statistical_Analysis QC_Samples Spiked Plasma QC Samples (Low, Mid, High) QC_Samples->M1_SamplePrep QC_Samples->M2_SamplePrep

Caption: Workflow for the cross-validation of two distinct LC-MS/MS methods.

Sildenafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC catalysis PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action via inhibition of the PDE5 enzyme.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Sildenafil and its Active Metabolite, Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of sildenafil (B151) and its primary active metabolite, desethyl sildenafil. The information presented is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9, to its major circulating active metabolite, this compound (UK-103,320).[1][2] This metabolite also exhibits selectivity for PDE5, with an in vitro potency approximately 50% that of the parent drug.[3] Understanding the comparative pharmacokinetics of both the parent drug and its active metabolite is crucial for a comprehensive assessment of its overall pharmacological activity and safety profile.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for sildenafil and this compound following a single oral dose of sildenafil in healthy male subjects. The data demonstrates that while the peak plasma concentration and overall exposure of this compound are lower than that of sildenafil, it is formed rapidly and is present in systemic circulation.

ParameterSildenafilThis compound (UK-103,320)
Cmax (ng/mL) 127 - 1146.8448 - 196
Tmax (h) 0.8 - 1.841.0 - 1.1
AUC (ng·h/mL) 241 - 3580.59113 - 739
t½ (h) 2.66 - 4.1~4

Data compiled from multiple studies in healthy male volunteers after single oral doses of sildenafil. Ranges reflect variations in study design and dosage.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of sildenafil and this compound is outlined below.

Study Design

A common study design is an open-label, randomized, crossover study in healthy male volunteers.[4][5] Subjects typically receive a single oral dose of sildenafil citrate (B86180) after an overnight fast.[4] A washout period of at least 7 days is maintained between study periods in crossover designs.[4]

Blood Sampling

Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[4] Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

The simultaneous quantification of sildenafil and this compound in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][7]

  • Sample Preparation: Plasma samples are prepared for analysis using either liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma proteins and other endogenous components.[6][8]

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column.[6] An isocratic or gradient mobile phase, often consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), is used to separate sildenafil and this compound.[6][7]

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[6][7] Specific precursor-to-product ion transitions are monitored for sildenafil, this compound, and an internal standard to ensure selectivity and accurate quantification.[6][7]

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[6][9]

Mandatory Visualizations

Sildenafil Signaling Pathway

The physiological mechanism of action of sildenafil involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Sexual Stimulation Sexual Stimulation NO NO Sexual Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP GMP PDE5->GMP degrades Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Sildenafil's mechanism of action in the NO/cGMP pathway.
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetic profiles of sildenafil and this compound.

G cluster_0 Study Conduct cluster_1 Sample Analysis cluster_2 Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Sample Preparation Sample Preparation Blood Sampling->Sample Preparation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Preparation->HPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-MS/MS Analysis->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Workflow of a typical sildenafil pharmacokinetic study.

References

Determining the Relative Response Factor of Desethyl Sildenafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. The relative response factor (RRF) is a critical parameter in chromatographic analysis that corrects for differences in detector response between the API and its impurities. This allows for the accurate determination of impurity levels, even in the absence of a certified reference standard for each impurity. This guide provides a comparative overview and a detailed experimental protocol for determining the RRF of desethyl sildenafil (B151), a known process-related impurity of sildenafil.

Understanding the Relative Response Factor

In high-performance liquid chromatography (HPLC), the detector's response (e.g., peak area) is not always proportional to the concentration for different compounds. The RRF is a measure of the sensitivity of a detector to an impurity relative to the API.[1] It is defined as the ratio of the response factor of the impurity to the response factor of the API.[2]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

A more practical method for determining the RRF involves comparing the slopes of the calibration curves for the impurity and the API.[2]

RRF = Slope of API / Slope of Impurity

An RRF value of 1.0 indicates an identical detector response for the API and the impurity at the same concentration. Values significantly different from 1.0 necessitate the use of the RRF for accurate impurity quantification.

Comparative Data of Sildenafil and Its Impurities

CompoundRelative Retention Time (RRT)Relative Response Factor (RRF)
Sildenafil1.001.00
SLC-Imp-A0.321.3
SLC-Imp-B0.551.3
SLC-Imp-C0.851.0
SLC-Imp-D1.881.3
Desethyl Sildenafil~0.36*To be determined experimentally

*Approximate RRT based on a published chromatogram where Desethyl Impurity-D was identified at a retention time of 4.752 min and Sildenafil at approximately 13 min.[4]

Experimental Protocol for RRF Determination of this compound

This protocol outlines the steps to determine the RRF of this compound with respect to sildenafil using HPLC.

1. Materials and Reagents:

  • Sildenafil Citrate (B86180) Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

3. Chromatographic Conditions (based on a typical method for sildenafil and its impurities): [5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.2 M Ammonium Acetate (pH 7.0) and Acetonitrile (1:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Standard Solutions:

  • Sildenafil Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Sildenafil Citrate Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • This compound Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

5. Linearity Study:

  • Prepare a series of at least five calibration standards for both sildenafil and this compound by diluting their respective stock solutions with the mobile phase. A suggested concentration range is from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., 0.1 µg/mL to 1.5 µg/mL).

  • Inject each calibration standard in triplicate into the HPLC system.

  • Record the peak areas for both sildenafil and this compound.

6. Data Analysis and RRF Calculation:

  • For both sildenafil and this compound, plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis for each calibration curve to determine the slope.

  • Calculate the RRF using the following formula:

    RRF = Slope of Sildenafil / Slope of this compound

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calculation Data Processing & Calculation prep_sildenafil Prepare Sildenafil Stock Solution prep_linearity Prepare Linearity Solutions (5 levels) prep_sildenafil->prep_linearity prep_desethyl Prepare this compound Stock Solution prep_desethyl->prep_linearity hplc_injection Inject Solutions (in triplicate) prep_linearity->hplc_injection data_acquisition Acquire Peak Area Data hplc_injection->data_acquisition calibration_curve Generate Calibration Curves data_acquisition->calibration_curve slope_determination Determine Slopes (Linear Regression) calibration_curve->slope_determination rrf_calculation Calculate RRF slope_determination->rrf_calculation

Caption: Experimental workflow for the determination of the Relative Response Factor.

RRF_Logic_Pathway cluster_inputs Inputs cluster_processing Processing cluster_output Output peak_area_api Peak Area (API) slope_api Slope (API) peak_area_api->slope_api conc_api Concentration (API) conc_api->slope_api peak_area_impurity Peak Area (Impurity) slope_impurity Slope (Impurity) peak_area_impurity->slope_impurity conc_impurity Concentration (Impurity) conc_impurity->slope_impurity rrf Relative Response Factor slope_api->rrf slope_impurity->rrf

Caption: Logical relationship for the calculation of the Relative Response Factor.

By following this guide, researchers can reliably determine the RRF for this compound, ensuring accurate quantification of this impurity in sildenafil drug substances and products. This contributes to the overall quality control and safety assessment of the pharmaceutical product.

References

A Comparative Analysis of Desethyl Sildenafil and Other PDE5 Inhibitor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Desethyl sildenafil (B151) and other principal metabolites of commercially available phosphodiesterase type 5 (PDE5) inhibitors. The following sections detail the in vitro potency, selectivity, and pharmacokinetic profiles of these compounds, supported by experimental data and methodologies to aid in research and development.

Introduction to PDE5 Inhibition and Metabolism

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation. Inhibition of PDE5 increases intracellular cGMP levels, leading to the therapeutic effects seen in erectile dysfunction and pulmonary arterial hypertension.[1][2] Upon administration, PDE5 inhibitors undergo metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of various metabolites.[2][3] The pharmacological activity of these metabolites can contribute to the overall efficacy and side-effect profile of the parent drug. This guide focuses on the comparative pharmacology of the major active metabolites of four leading PDE5 inhibitors: sildenafil, vardenafil (B611638), avanafil (B1665834), and tadalafil (B1681874).

Quantitative Performance Comparison

The following tables summarize the in vitro potency against PDE5 and the pharmacokinetic parameters of the major metabolites of sildenafil, vardenafil, avanafil, and tadalafil.

In Vitro Potency and Selectivity Against PDE Isozymes

The inhibitory potency of the metabolites against PDE5 is a critical determinant of their contribution to the parent drug's activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Compound Parent Drug Metabolite IC50 for PDE5 (nM) Relative Potency to Parent Drug Selectivity Notes
Desethyl sildenafilSildenafilN,N'-desethylsildenafilData not availableMinor metaboliteSildenafil has ~10-fold selectivity for PDE5 over PDE6.[4]
N-desmethyl sildenafilSildenafilUK-103,320~7 - 10.5~50%Exhibits a PDE selectivity profile comparable to sildenafil.[3]
M1VardenafilN-desethylvardenafil~2.528%Shows a phosphodiesterase selectivity profile similar to vardenafil.[5]
M4Avanafil-~28.918%Avanafil is highly selective for PDE5 over other PDEs, including PDE6 and PDE11.[6]
M16Avanafil-Inactive--
Methyl-catechol glucuronideTadalafil-Much less potent than parentNegligibleTadalafil is highly selective for PDE5, with notable inhibition of PDE11.[7]

Note: IC50 values for parent drugs are approximately: Sildenafil (3.5-5.22 nM)[4][8], Vardenafil (0.7 nM)[9], Avanafil (5.2 nM)[8], Tadalafil (1.2-1.8 nM)[10]. The IC50 for N-desmethyl sildenafil is estimated based on its relative potency to sildenafil.

Pharmacokinetic Profile of Metabolites

The in vivo exposure of a metabolite, as indicated by its plasma concentration relative to the parent drug, determines its potential contribution to the overall pharmacological effect.

Metabolite Parent Drug Plasma Concentration Relative to Parent Drug (AUC ratio) Terminal Half-life (t1/2) Contribution to Pharmacological Activity
N-desmethyl sildenafilSildenafil~40-55%~4 hours~20%[2]
N,N'-desethylsildenafilSildenafil~27%[11]Data not availableMinor
M1Vardenafil~26%~4-5 hours~7%[5]
M4Avanafil~23%Data not available~4%
M16Avanafil~29%Data not availableInactive
Methyl-catechol glucuronideTadalafilMajor circulating metaboliteData not availableNot considered active[12]

Signaling Pathway and Experimental Workflow

PDE5 Signaling Pathway

The diagram below illustrates the NO/cGMP signaling pathway and the role of PDE5 inhibitors and their active metabolites.

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell cluster_1 Inhibitors NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP hydrolyzes Parent_Drug PDE5 Inhibitor (e.g., Sildenafil) Parent_Drug->PDE5 Active_Metabolite Active Metabolite (e.g., this compound) Active_Metabolite->PDE5

cGMP signaling pathway and the site of action for PDE5 inhibitors.
Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for comparing the in vitro potency of PDE5 inhibitor metabolites.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro PDE5 Inhibition Assay cluster_2 Data Analysis cluster_3 Comparison A1 Synthesize or Procure Metabolites B1 Prepare Serial Dilutions of Metabolites A1->B1 A2 Purify Recombinant Human PDE5 Enzyme B2 Incubate Metabolites with PDE5 Enzyme A2->B2 A3 Prepare Assay Buffers and Reagents A3->B2 B1->B2 B3 Initiate Reaction with cGMP Substrate B2->B3 B4 Measure Product Formation (e.g., Fluorescence, Radioactivity) B3->B4 C1 Calculate Percent Inhibition B4->C1 C2 Generate Dose-Response Curves C1->C2 C3 Determine IC50 Values C2->C3 D1 Compare IC50 Values of Metabolites and Parent Drugs C3->D1

Workflow for determining the in vitro potency of PDE5 inhibitor metabolites.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol is a common method for determining the IC50 values of PDE5 inhibitors.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Binding agent specific for the fluorescent product (5'-GMP)

  • PDE Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (PDE5 inhibitor metabolites) and positive control (e.g., sildenafil) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these in the PDE Assay Buffer to the desired final concentrations.

  • Assay Setup: To each well of the microplate, add the diluted test compound or control.

  • Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled cGMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Binding: Add the binding agent to all wells. This will stop the reaction and bind to the fluorescent 5'-GMP product.

  • Final Incubation: Incubate at room temperature for approximately 30 minutes.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PDE5 inhibitor metabolite.

Materials:

  • Test compound (PDE5 inhibitor metabolite)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the study.

  • Dose Administration: Administer a single dose of the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the metabolite in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Plasma Concentration (Cmax)

    • Time to Maximum Plasma Concentration (Tmax)

    • Elimination Half-life (t1/2)

Conclusion

The pharmacological activity of metabolites can significantly influence the overall therapeutic profile of a PDE5 inhibitor. This guide provides a comparative framework for this compound and other major metabolites of widely used PDE5 inhibitors. While N-desmethyl sildenafil and the M1 metabolite of vardenafil exhibit notable PDE5 inhibitory activity, the metabolites of avanafil and tadalafil appear to contribute less to the overall pharmacological effect. The provided experimental protocols offer standardized methods for further investigation and characterization of novel PDE5 inhibitor metabolites. This information is intended to support researchers in making informed decisions during the drug discovery and development process.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Desethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for desethyl sildenafil (B151), a metabolite of sildenafil. Due to its potential hazards, desethyl sildenafil must be managed as a hazardous chemical waste.

Hazard Profile of this compound

Hazard CategoryDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.PubChem[1]
Acute Toxicity (Dermal) Harmful in contact with skin.PubChem[1]
Acute Toxicity (Inhalation) Harmful if inhaled.PubChem[1]
Skin Corrosion/Irritation Causes skin irritation.PubChem[1]
Serious Eye Damage/Irritation Causes serious eye irritation.PubChem[1]
Sensitization May cause an allergic skin reaction.PubChem[1]

Experimental Protocols for Disposal

The disposal of this compound must be conducted in a manner that prevents its release into the environment and minimizes exposure to laboratory personnel. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound") and a clear description of the contents.

  • Indicate the start date of waste accumulation on the label.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

  • Secondary containment should be used to prevent spills.

5. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill using an appropriate absorbent material.

    • Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DesethylSildenafilDisposal start Start: Generation of This compound Waste identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_sharp Sharps Waste? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Labeled Sharps Hazardous Waste Container is_sharp->collect_sharp Yes store_waste Store in Designated Secondary Containment Area is_sharp->store_waste No collect_solid->store_waste collect_liquid->store_waste collect_sharp->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Desethyl sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Desethyl sildenafil (B151). Adherence to strict personal protective equipment (PPE) guidelines, operational protocols, and disposal plans is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the handling of Desethyl sildenafil.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and chemical handling guidelines.

Protection Type Specific Recommendations Relevant Standards Citation
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1][2]
Hand Protection Impervious gloves, such as nitrile or rubber. Inspect gloves prior to use and utilize proper glove removal technique. Double glovering may be considered.EU Directive 89/686/EEC, EN 374[1][2][3][4]
Respiratory Protection Required if Occupational Exposure Limits (OEL) are exceeded, in case of insufficient ventilation, or if dust is generated. A full-face respirator or a NIOSH/MSHA approved respirator is recommended in these situations.NIOSH/MSHA, EN 149[1][2][3]
Body Protection A lab coat, potentially fire/flame resistant and impervious clothing for bulk handling. Protective shoe and head coverings can also be utilized.N/A[1][2][4]

Operational and Disposal Plans

Safe handling of this compound extends beyond the use of PPE. The following procedural steps should be integrated into all experimental workflows.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a fume hood is recommended.

  • Minimizing Dust: Take precautions to minimize dust generation and accumulation.[3] If tablets or capsules are crushed, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3] Contaminated clothing should be removed immediately.

  • Spill Cleanup: In the event of a spill, clean it up immediately while observing all PPE precautions.[2] Use a damp cloth or a filtered vacuum to clean up dry solids to avoid generating dust.[3] Place waste in a labeled, sealed container for disposal.[3]

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release.[3] All waste should be placed in an appropriately labeled and sealed container.[3] Disposal should be in accordance with all applicable local, state, and federal regulations.

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be performed before beginning any experiment involving this compound. The following diagram outlines a logical workflow to guide this decision-making process.

PPE_Selection_Workflow start Start: Assess Handling Procedure for this compound dust_aerosol Potential for Dust or Aerosol Generation? start->dust_aerosol ventilation Use in a well-ventilated area (e.g., fume hood) dust_aerosol->ventilation Yes standard_ppe Standard PPE Required: - Safety glasses with side shields (EN 166) - Impervious gloves (e.g., nitrile, EN 374) - Lab coat or protective clothing dust_aerosol->standard_ppe No oel_exceeded Is the Occupational Exposure Limit (OEL) likely to be exceeded? ventilation->oel_exceeded respirator Wear a NIOSH/MSHA approved respirator oel_exceeded->respirator Yes oel_exceeded->standard_ppe No respirator->standard_ppe proceed Proceed with Handling standard_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desethyl sildenafil
Reactant of Route 2
Reactant of Route 2
Desethyl sildenafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。